xr9051
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H38N4O5 |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22- |
InChI Key |
RTIZZWMBGKGLFO-YWQXDYITSA-N |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XR9051; XR-9051; XR 9051. |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of XR9051: A Technical Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR9051 is a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). Identified from a synthetic chemistry program based on a natural product lead, this compound, a novel diketopiperazine derivative, effectively reverses the resistance of cancer cells to a variety of cytotoxic drugs. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action: Direct Inhibition of P-glycoprotein
The primary mechanism of action of this compound is the direct inhibition of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. P-gp functions as an ATP-dependent efflux pump, actively removing a broad spectrum of structurally diverse xenobiotics, including many chemotherapeutic agents, from the cell's interior. In cancer cells, the overexpression of P-gp is a common mechanism of multidrug resistance, as it reduces the intracellular concentration of cytotoxic drugs to sub-therapeutic levels.
This compound reverses this resistance by directly interacting with P-gp.[1][2] This interaction inhibits the transporter's ability to bind to and efflux cytotoxic drugs.[1][2] The result is an increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic efficacy in resistant cells.[1] Experimental evidence demonstrates that this compound is a more potent modulator of P-gp than older agents such as cyclosporin A and verapamil. Furthermore, its inhibitory effect has been observed to persist for several hours even after the removal of the compound from the experimental system.
The chemical name for this compound is N-(4-(2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene) methylbenzamide.
Quantitative Data
The potency of this compound in inhibiting P-gp has been quantified through various in vitro assays. The following table summarizes a key finding from binding studies.
| Parameter | Value | Description | Reference |
| EC50 | 1.4 ± 0.5 nM | The half maximal effective concentration for the inhibition of [3H]vinblastine binding to P-glycoprotein. |
Signaling and Transport Pathways
The following diagrams illustrate the mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Drug Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent or radiolabeled P-gp substrate from multidrug-resistant cells.
Materials:
-
Multidrug-resistant cell line overexpressing P-gp (e.g., H69/LX4, 2780AD) and the corresponding parental (sensitive) cell line.
-
[3H]Daunorubicin or another suitable radiolabeled P-gp substrate.
-
This compound, Verapamil, or Cyclosporin A (as positive controls).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Culture: Culture the resistant and parental cell lines to confluency in appropriate culture flasks.
-
Cell Loading: Harvest the cells and resuspend them in fresh culture medium. Incubate the cells with a known concentration of [3H]daunorubicin for a specified period (e.g., 60 minutes at 37°C) to allow for substrate accumulation.
-
Washing: After the loading period, wash the cells multiple times with ice-cold PBS to remove any extracellular radiolabel.
-
Efflux Initiation: Resuspend the cells in fresh, pre-warmed medium containing either vehicle control, this compound at various concentrations, or a positive control inhibitor.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Separation: Separate the cells from the supernatant by centrifugation.
-
Lysis and Measurement: Lyse the cell pellets and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular concentration of the radiolabeled substrate over time for each condition. A decrease in the rate of efflux in the presence of this compound indicates inhibition of P-gp.
[3H]Vinblastine Binding Assay
This competitive binding assay determines the ability of this compound to inhibit the binding of a radiolabeled cytotoxic drug to P-gp.
Materials:
-
Membrane vesicles prepared from cells overexpressing P-gp.
-
[3H]Vinblastine.
-
This compound at a range of concentrations.
-
Binding buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the membrane vesicles, a fixed concentration of [3H]vinblastine, and varying concentrations of this compound or vehicle control in the binding buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radiolabel from the unbound radiolabel.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known P-gp substrate). Plot the percentage of specific binding against the concentration of this compound. Calculate the EC50 value from the resulting dose-response curve.
Photoaffinity Labeling with [3H]Azidopine
This technique is used to demonstrate a direct interaction between this compound and P-gp.
Materials:
-
Membrane vesicles from P-gp overexpressing cells.
-
[3H]Azidopine (a photoaffinity analog of dihydropyridine calcium channel blockers that binds to P-gp).
-
This compound.
-
UV light source (e.g., 365 nm).
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or a phosphorimager.
Protocol:
-
Binding: Incubate the membrane vesicles with [3H]azidopine in the presence or absence of an excess of this compound. This step is performed in the dark to prevent premature photolysis.
-
UV Cross-linking: Expose the samples to UV light to covalently cross-link the [3H]azidopine to its binding site on P-gp.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the radiolabeled P-gp band by autoradiography or phosphorimaging.
-
Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates that this compound competes with [3H]azidopine for binding to P-gp, thus demonstrating a direct interaction.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating a potential P-gp inhibitor like this compound.
Conclusion
This compound is a highly potent and specific inhibitor of P-glycoprotein. Its mechanism of action, through direct binding to P-gp, leads to the reversal of multidrug resistance in cancer cells. The experimental data robustly supports its role as a P-gp modulator, with in vitro and in vivo studies demonstrating its potential to enhance the efficacy of conventional chemotherapeutic agents. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and development of P-gp inhibitors in the field of oncology.
References
XR9051: A Technical Guide to a Potent P-glycoprotein Modulator
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of XR9051, a potent modulator of P-glycoprotein (P-gp), intended for professionals in the field of drug development and oncology research.
Introduction to P-glycoprotein and Multidrug Resistance (MDR)
P-glycoprotein (P-gp), the product of the MDR1 (ABCB1) gene, is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump.[1] It is a key member of the ATP-binding cassette (ABC) transporter superfamily.[1] P-gp is expressed in various normal tissues, including the luminal membrane of endothelial cells forming the blood-brain barrier, where it plays a protective role by extruding xenobiotics.[2][3] However, its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically diverse anticancer drugs.[4] P-gp actively transports a broad range of chemotherapeutic agents, including anthracyclines, vinca alkaloids, and taxanes, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp modulators, or inhibitors, is a critical strategy to circumvent MDR and restore the effectiveness of chemotherapy.
This compound: Overview and Mechanism of Action
This compound, with the chemical name N-(4-(2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a potent and specific diketopiperazine-derived modulator of P-gp. It was developed to reverse P-gp-mediated MDR in tumor cells.
The primary mechanism of action of this compound involves direct interaction with P-glycoprotein. Studies have shown that this compound is a potent inhibitor of [3H]vinblastine binding to P-gp, indicating a direct competition for the drug-binding site. Furthermore, photoaffinity labeling experiments using [3H]azidopine confirmed that this compound can displace substrate binding to P-gp. By binding to the transporter, this compound competitively inhibits the efflux of cytotoxic drugs, leading to their increased intracellular accumulation and restored chemosensitivity in MDR cells. A key feature of this compound is its prolonged duration of action; it remains effective for several hours even after being removed from the extracellular medium.
Figure 1: Mechanism of this compound Action on P-gp.
In Vitro Efficacy and Potency
This compound has demonstrated significant potency in reversing MDR across a panel of human and murine cancer cell lines. It effectively sensitizes resistant cells to a variety of P-gp substrate drugs, including doxorubicin, etoposide, and vincristine. Notably, its activity is specific to MDR cells, with little to no effect on the corresponding drug-sensitive parental cell lines or on non-MDR cytotoxics like methotrexate.
Table 1: Quantitative In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Comments | Reference |
|---|---|---|---|---|
| P-gp Binding Inhibition (EC50) | 1.4 ± 0.5 nM | Membrane Vesicles | Measured by inhibition of [3H]vinblastine binding. | |
| MDR Reversal Concentration | 0.3 - 0.5 µM | H69/LX4, 2780AD, etc. | Concentration for full sensitization to cytotoxic drugs. | |
| Doxorubicin IC50 Fold Decrease | >15-fold | Acquired resistance lines | Potentiation of doxorubicin cytotoxicity. |
| Comparative Potency | More potent | All assays | Consistently more potent than cyclosporin A and verapamil. | |
Preclinical In Vivo Studies
In vivo studies have confirmed the efficacy of this compound in potentiating the anti-tumor activity of chemotherapeutic agents in mice bearing MDR tumors. Co-administration of this compound with cytotoxic drugs led to significant anti-tumor effects in both syngeneic and human tumor xenograft models. This modulatory activity was observed with both parenteral and oral administration of this compound, and the combination treatments were well-tolerated. Pharmacokinetic analysis in mice showed that this compound is rapidly distributed, accumulates in tumors and other tissues, and is well-absorbed orally.
Table 2: Summary of In Vivo Efficacy of this compound
| Tumor Model | Cytotoxic Drug(s) | Administration Route | Outcome | Reference |
|---|---|---|---|---|
| P388/DX Johnson (murine leukemia) | Vincristine | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |
| MC26 (murine colon) | Doxorubicin | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |
| A2780AD (human ovarian) | Paclitaxel, Doxorubicin | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |
| CH1/DOXr (human ovarian) | Doxorubicin | i.p. | Significant potentiation of anti-tumor activity. |
| H69/LX (human SCLC) | Doxorubicin, Etoposide | i.v. and p.o. | Significant potentiation of anti-tumor activity. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize P-gp modulators like this compound.
This high-throughput assay measures P-gp function by quantifying the retention of a fluorescent substrate, calcein. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases into the fluorescent, membrane-impermeant calcein. P-gp actively transports calcein-AM out of the cell, so inhibition of P-gp results in higher intracellular fluorescence.
Protocol:
-
Cell Preparation: Seed MDR-overexpressing cells (e.g., K562/MDR, KB-ChR-8-5) in a 96-well plate and culture until they reach the logarithmic growth phase.
-
Compound Incubation: Wash cells with a suitable buffer (e.g., PBS). Add varying concentrations of the test compound (e.g., this compound) or a positive control (e.g., verapamil) and incubate at 37°C.
-
Substrate Loading: Add Calcein-AM to each well to a final concentration of 0.25-1.0 µM.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 15-45 minutes, protected from light.
-
Measurement: Wash the cells three times with ice-cold buffer to remove extracellular dye. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis: Increased fluorescence intensity relative to untreated controls indicates P-gp inhibition. Calculate IC50 values by plotting fluorescence against inhibitor concentration.
Figure 2: Workflow for a Calcein-AM P-gp Inhibition Assay.
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp modulators can either stimulate or inhibit this ATPase activity. This assay measures the rate of ATP hydrolysis by quantifying the generation of inorganic phosphate (Pi).
Protocol:
-
Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells).
-
Reaction Setup: In a 96-well plate, combine P-gp membranes (e.g., 20 µg protein) with an ATP-regenerating system in assay buffer.
-
Compound Addition: Add the test compound (this compound) at various concentrations. A known substrate (e.g., verapamil) is used as a positive control for stimulation, and sodium orthovanadate (Na3VO4) is used as a specific P-gp inhibitor control.
-
Initiate Reaction: Start the reaction by adding MgATP to a final concentration of ~2 mM. Incubate at 37°C.
-
Stop Reaction & Detect Pi: After a set time (e.g., 20-30 minutes), stop the reaction. Detect the amount of inorganic phosphate (Pi) produced using a colorimetric method (e.g., with a malachite green-based reagent).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: The P-gp-specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. The effect of the test compound is determined by comparing the activity to the basal (no compound) and positive control (e.g., verapamil-stimulated) levels.
Conclusion
This compound is a highly potent, specific, and orally bioavailable P-glycoprotein modulator with a durable mechanism of action. Extensive in vitro and preclinical in vivo data demonstrate its ability to reverse multidrug resistance by directly inhibiting the P-gp efflux pump, thereby restoring the efficacy of a wide range of chemotherapeutic agents. The robust dataset supporting its activity makes it a significant compound in the study of MDR reversal. The protocols and data presented herein provide a technical foundation for researchers and drug developers working to overcome the challenge of P-gp-mediated drug resistance in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Frontiers | P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model [frontiersin.org]
- 4. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to XR9051 for Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer
Executive Summary: Multidrug resistance (MDR) remains a significant barrier to effective cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a wide range of cytotoxic agents from tumor cells, thereby reducing their intracellular concentration and efficacy. XR9051, a novel diketopiperazine derivative, has been identified as a potent and specific modulator of P-gp-mediated MDR.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals working to overcome chemoresistance in cancer.
Introduction to Multidrug Resistance and P-glycoprotein
Multidrug resistance is a phenomenon whereby cancer cells develop resistance to a broad spectrum of structurally and mechanistically unrelated anticancer drugs.[1] This acquired resistance is a major cause of treatment failure. The most well-characterized mechanism involves the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[4] P-gp functions as an ATP-dependent efflux pump, actively transporting various chemotherapeutic drugs—including anthracyclines, vinca alkaloids, and taxanes—out of the cell, thus preventing them from reaching their intracellular targets. Therefore, inhibiting P-gp function is a promising strategy to restore chemosensitivity in resistant tumors.
This compound: A Potent and Specific P-gp Modulator
This compound, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a third-generation MDR modulator designed to specifically inhibit P-gp.
Mechanism of Action
This compound reverses P-gp-mediated MDR through direct interaction with the transporter. Key aspects of its mechanism include:
-
Inhibition of Drug Binding: this compound is a highly potent inhibitor of cytotoxic drug binding to P-glycoprotein.
-
Inhibition of Drug Efflux: It effectively blocks the P-gp-mediated efflux of chemotherapeutic agents, such as daunorubicin, leading to their accumulation within resistant cells.
-
Sustained Activity: A notable characteristic of this compound is its prolonged activity. Unlike earlier modulators like verapamil and cyclosporin A, it remains active for several hours even after its removal from the extracellular environment.
-
Specificity: The activity of this compound is specific to P-gp-mediated resistance. It does not affect the cytotoxicity of non-MDR drugs like methotrexate or 5-fluorouracil and has minimal effect on parental cell lines that do not overexpress P-gp.
Quantitative Efficacy Data
The potency of this compound has been quantified through various in vitro and in vivo experiments. The data consistently demonstrates its superiority over first and second-generation MDR modulators.
Table 1: In Vitro P-glycoprotein Binding and Resistance Reversal Efficacy of this compound
| Parameter | Method | Result | Reference |
| P-gp Binding Inhibition | Competitive displacement of [³H]vinblastine | EC₅₀ = 1.4 ± 0.5 nM | |
| MDR Reversal Concentration | Sensitization of resistant cell lines to cytotoxics | 0.3 - 0.5 µM (full sensitization) | |
| Comparative Potency | In vitro reversal assays | Consistently more potent than cyclosporin A and verapamil | |
| Cell Line Panel | Human and murine drug-resistant cell lines | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson |
Table 2: In Vivo Antitumor Activity of this compound in Combination Therapy
| Tumor Model | Type | Cytotoxic Drug(s) | This compound Administration | Outcome | Reference |
| P388/DX Johnson, MC26 | Murine Syngeneic | Doxorubicin, Epirubicin | Parenteral (i.p.) and Oral (p.o.) | Significant potentiation of anti-tumor activity | |
| A2780AD, CH1/DOXr, H69/LX | Human Xenografts | Doxorubicin, Etoposide, Paclitaxel | Parenteral (i.v.) and Oral (p.o.) | Significant potentiation of anti-tumor activity | |
| Pharmacokinetics | Mice | Intravenous and Oral | N/A | Rapidly distributed, accumulates in tumors, well-absorbed orally |
Visualization of this compound's Role
Diagrams created using Graphviz illustrate the mechanism of action, experimental workflows, and the logical framework for overcoming MDR with this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of MDR modulators. Below are standardized protocols for key experiments cited in the evaluation of this compound.
Protocol: In Vitro Cytotoxicity Assay
This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC₅₀) and assesses the ability of this compound to reverse resistance.
-
Cell Seeding: Seed both the drug-sensitive parental cell line and the P-gp-overexpressing resistant cell line into 96-well microtiter plates at an optimized density (e.g., 1,000-5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the chosen cytotoxic drug (e.g., doxorubicin, etoposide) in culture medium. For reversal experiments, prepare identical dilutions in a medium containing a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).
-
Treatment: Remove the old medium from the plates and add 100 µL of the drug/modulator-containing medium to the appropriate wells. Include controls for untreated cells and cells treated with this compound alone.
-
Incubation: Incubate the plates for an additional 72 to 96 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-8, or a resazurin-based reagent) to each well and incubate for 2-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Convert raw data to percentage of cell survival relative to untreated controls. Plot survival versus drug concentration and determine the IC₅₀ values using non-linear regression. The Resistance Factor (RF) is calculated as (IC₅₀ of resistant cells) / (IC₅₀ of parental cells). The effect of this compound is measured by the reduction in the IC₅₀ value in resistant cells.
Protocol: Drug Efflux Assay
This assay directly measures the ability of this compound to inhibit the efflux of a P-gp substrate from resistant cells.
-
Cell Preparation: Harvest resistant cells and resuspend them in a suitable buffer (e.g., PBS with glucose) at a concentration of 1x10⁶ cells/mL.
-
Drug Loading: Add a fluorescent or radiolabeled P-gp substrate (e.g., [³H]daunorubicin or Rhodamine 123) to the cell suspension. Incubate for 60-120 minutes at 37°C to allow the drug to accumulate inside the cells. In parallel, a set of cells can be co-incubated with this compound during the loading phase.
-
Washing: Centrifuge the cells and wash them 2-3 times with ice-cold buffer to remove the extracellular drug.
-
Efflux Initiation: Resuspend the loaded cells in a fresh, pre-warmed medium with and without this compound.
-
Time Course Sampling: Take aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quantification: Immediately centrifuge the aliquots to pellet the cells. Measure the radioactivity or fluorescence in the cell pellet.
-
Analysis: Plot the intracellular drug concentration over time. A slower rate of decline in the presence of this compound indicates inhibition of efflux.
Protocol: P-gp Binding Assay (Photoaffinity Labeling)
This assay provides evidence of a direct interaction between this compound and P-gp using a photoreactive probe.
-
Membrane Preparation: Prepare crude membrane vesicles from P-gp-overexpressing cells using differential centrifugation.
-
Binding Reaction: Incubate the membrane vesicles (50-100 µg of protein) with a photoreactive, radiolabeled P-gp substrate (e.g., [³H]azidopine) in the presence of varying concentrations of this compound (or other modulators as controls).
-
Photocrosslinking: Expose the samples to high-intensity UV light on ice for a specified time (e.g., 10 minutes) to covalently link the probe to its binding site on P-gp.
-
SDS-PAGE: Resolve the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled P-gp band.
-
Analysis: Quantify the band intensity. A decrease in the intensity of the labeled P-gp band in the presence of this compound indicates competitive displacement of the photoprobe, confirming a direct interaction.
Conclusion
This compound is a potent and specific third-generation P-glycoprotein inhibitor that effectively reverses multidrug resistance in a variety of preclinical cancer models. Its ability to directly bind P-gp, inhibit drug efflux, and potentiate the efficacy of conventional chemotherapeutics both in vitro and in vivo highlights its potential as a clinical candidate for overcoming MDR. The sustained nature of its inhibitory activity provides a significant advantage over previous generations of modulators. While this compound itself did not proceed to late-stage clinical trials, the insights gained from its development were instrumental in the creation of its successor, tariquidar (XR9576), a compound with even greater potency that has been evaluated more extensively in clinical settings. The study of this compound provides a valuable framework for the continued development of targeted agents to combat chemoresistance.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of XR9051 in Inhibiting Drug Efflux Pumps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps. These pumps actively extrude a wide variety of structurally and functionally diverse anticancer agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Consequently, the development of potent and specific inhibitors of these efflux pumps is a key strategy to overcome MDR.
This technical guide provides an in-depth overview of XR9051, a potent and specific third-generation inhibitor of P-glycoprotein. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols for its evaluation, and provide visualizations of the key pathways and experimental workflows.
Core Mechanism of Action of this compound
This compound, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinylidene)methylbenzamide, is a diketopiperazine derivative identified as a powerful modulator of P-gp-mediated MDR.[1][2] Its primary mechanism of action is the direct inhibition of the P-gp efflux pump.[1][2]
This compound has been shown to be a potent inhibitor of the binding of cytotoxic agents to P-glycoprotein.[1] This direct interaction prevents the efflux of P-gp substrate drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cancer cells. Studies have demonstrated that this compound is significantly more potent than first- and second-generation P-gp inhibitors such as verapamil and cyclosporin A.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been demonstrated across a variety of preclinical models. The following tables summarize the key quantitative data available from published studies.
Table 1: Potency of this compound in Inhibiting P-glycoprotein Binding
| Ligand | EC50 (nM) | Assay Type | Source |
| [3H]vinblastine | 1.4 ± 0.5 | Competitive Binding Assay |
Table 2: Reversal of Cytotoxicity in P-gp Overexpressing Cell Lines
| Cell Line | Cytotoxic Drug | This compound Concentration (µM) for Full Sensitization |
| H69/LX4 (Human Small Cell Lung Cancer) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |
| 2780AD (Human Ovarian Adenocarcinoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |
| EMT6/AR 1.0 (Murine Mammary Sarcoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |
| MC26 (Murine Colon Carcinoma) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |
| P388/DX Johnson (Murine Leukemia) | Doxorubicin, Etoposide, Vincristine | 0.3 - 0.5 |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of P-gp inhibitors like this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Cytotoxicity Assay for MDR Reversal
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of cancer cells by 50% (IC50), both in the presence and absence of the P-gp inhibitor.
-
Cell Seeding: Plate multidrug-resistant and their parental (sensitive) cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., doxorubicin, vincristine, etoposide) and the P-gp inhibitor (this compound).
-
Treatment: Add the cytotoxic drug dilutions to the cells, with and without a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the IC50 values for the cytotoxic drug alone and in combination with this compound. The fold-reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Drug Accumulation and Efflux Assays
These assays directly measure the effect of the P-gp inhibitor on the intracellular concentration of a fluorescent or radiolabeled P-gp substrate.
-
Substrate Loading: Incubate the resistant and sensitive cells with a fluorescent substrate (e.g., rhodamine 123, daunorubicin) or a radiolabeled substrate (e.g., [3H]daunorubicin) in the presence or absence of this compound.
-
Washing: After the loading period, wash the cells with ice-cold buffer to remove extracellular substrate.
-
Accumulation Measurement: For accumulation studies, lyse the cells and measure the intracellular fluorescence or radioactivity.
-
Efflux Measurement: For efflux studies, resuspend the loaded cells in a substrate-free medium (with or without this compound) and collect aliquots at different time points. Measure the amount of substrate remaining in the cells over time.
-
Analysis: Quantify the increase in substrate accumulation or the decrease in efflux in the presence of this compound. Flow cytometry is a common method for analyzing fluorescent substrate accumulation in individual cells.
[3H]Vinblastine Binding Assay
This competitive binding assay determines the affinity of the inhibitor for P-gp.
-
Membrane Preparation: Isolate cell membranes from P-gp overexpressing cells.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled P-gp substrate, such as [3H]vinblastine, and varying concentrations of the inhibitor (this compound).
-
Separation: Separate the membrane-bound radioligand from the unbound ligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound [3H]vinblastine.
-
Data Analysis: Plot the percentage of inhibition of [3H]vinblastine binding against the concentration of this compound to determine the EC50 value.
References
XR9051 (CAS 762219-35-2): A Comprehensive Technical Review of a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XR9051 is a potent, non-peptidic, and specific modulator of P-glycoprotein (P-gp, also known as MDR1), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the research surrounding this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its interaction with cellular pathways.
Core Concepts: Mechanism of Action
This compound functions as a direct inhibitor of P-glycoprotein.[1][2] P-gp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound reverses this resistance by binding to P-gp and inhibiting its efflux function.[1][2] This leads to an increased accumulation of chemotherapeutic agents within resistant cancer cells, restoring their sensitivity to these drugs.
Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance and its Inhibition by this compound
Caption: Inhibition of P-glycoprotein by this compound blocks drug efflux, leading to increased intracellular chemotherapeutic concentration and restored cancer cell apoptosis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 (P-gp Binding) | 1.4 ± 0.5 nM | - | Inhibition of [3H]vinblastine binding to P-gp. | [1] |
| Doxorubicin IC50 Reversal | >15-fold decrease | EMT6/AR1.0 | Potentiation of doxorubicin cytotoxicity in a P-gp overexpressing cell line. | |
| Full Sensitization Concentration | 0.3 - 0.5 µM | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | Concentration of this compound required to fully reverse resistance to various cytotoxic drugs. |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cytotoxic Drug(s) | Administration Route of this compound | Outcome | Reference |
| P388/DX Johnson (murine leukemia) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |
| MC26 (murine colon) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |
| A2780AD (human ovarian xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |
| CH1/DOXr (human ovarian xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. | |
| H69/LX (human SCLC xenograft) | Doxorubicin, Vincristine, Etoposide | Parenteral and Oral | Significant potentiation of anti-tumor activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on standard laboratory procedures and the descriptions in the cited literature.
Reversal of Multidrug Resistance (Cytotoxicity Assay)
Objective: To determine the concentration of this compound required to restore the cytotoxic effect of chemotherapeutic drugs in MDR cancer cells.
Methodology:
-
Cell Culture: MDR and parental (drug-sensitive) cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A range of concentrations of a cytotoxic drug (e.g., doxorubicin, etoposide, vincristine) are added to the cells in the presence or absence of a fixed concentration of this compound (e.g., 0.3-0.5 µM).
-
Incubation: The plates are incubated for a period that allows for cytotoxic effects to become apparent (typically 48-72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC50 values (the concentration of cytotoxic drug required to inhibit cell growth by 50%) are calculated for each condition. The fold-reversal of resistance is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of this compound.
Drug Efflux Assay
Objective: To measure the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent or radiolabeled substrate.
Methodology:
-
Cell Loading: MDR cells are preloaded with a P-gp substrate, such as [3H]daunorubicin, for a specified time.
-
Washing: The cells are washed with ice-cold buffer to remove any extracellular substrate.
-
Efflux Initiation: The cells are incubated in a fresh, substrate-free medium with or without this compound.
-
Sampling: Aliquots of the supernatant and the cell lysate are collected at various time points.
-
Quantification: The amount of the substrate in the supernatant and cell lysate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: The rate of efflux is calculated and compared between the this compound-treated and untreated cells.
P-glycoprotein Binding Assay
Objective: To determine the affinity of this compound for P-gp.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from P-gp-overexpressing cells.
-
Binding Reaction: The membranes are incubated with a radiolabeled P-gp substrate, such as [3H]vinblastine, in the presence of varying concentrations of this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Photoaffinity Labeling
Objective: To demonstrate a direct interaction between this compound and P-gp.
Methodology:
-
Incubation: P-gp-containing membranes are incubated with a photo-reactive, radiolabeled P-gp substrate, such as [3H]azidopine, in the presence or absence of this compound.
-
Photolysis: The mixture is exposed to UV light to induce covalent cross-linking of the photo-reactive substrate to its binding site on P-gp.
-
SDS-PAGE: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled P-gp.
-
Analysis: The ability of this compound to inhibit the photolabeling of P-gp is assessed by comparing the intensity of the radiolabeled band in the presence and absence of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a P-gp inhibitor like this compound.
Caption: A generalized workflow for the preclinical assessment of a P-glycoprotein inhibitor, from initial in vitro characterization to in vivo efficacy and safety studies.
Conclusion
This compound is a well-characterized and highly potent inhibitor of P-glycoprotein. The data presented in this guide demonstrate its ability to reverse multidrug resistance in a variety of preclinical models, both in vitro and in vivo. The detailed experimental protocols provide a foundation for researchers seeking to further investigate this compound or other P-gp modulators. The provided visualizations offer a clear understanding of its mechanism of action and the workflow for its evaluation. This comprehensive overview positions this compound as a significant research tool for the study of multidrug resistance and a potential lead compound for the development of novel cancer therapeutics.
References
In Vivo Pharmacokinetics of XR9051: Information Not Publicly Available
Despite a comprehensive search of scientific literature, clinical trial databases, and patent records, no public information is available regarding the in vivo pharmacokinetics of a compound designated XR9051. This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in public forums, a project that was discontinued before any data was published, or a potential error in the compound identifier.
Without access to preclinical or clinical data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.
To generate the requested comprehensive guide, the following specific information would be required:
Core Data Requirements:
-
Pharmacokinetic Parameters: Quantitative data from in vivo studies in relevant species (e.g., mouse, rat, dog, monkey, human). This would include, but is not limited to:
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Plasma concentration-time profiles following different routes of administration (e.g., intravenous, oral).
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Key pharmacokinetic parameters such as:
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Clearance (CL)
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Volume of distribution (Vd)
-
Half-life (t½)
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Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Bioavailability (F%)
-
-
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Data:
-
Absorption: Information on the rate and extent of absorption.
-
Distribution: Data on tissue distribution, protein binding, and blood-to-plasma ratio.
-
Metabolism: Identification of major metabolic pathways, key metabolizing enzymes (e.g., cytochrome P450 isoforms), and structures of major metabolites.
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Excretion: Primary routes of elimination (e.g., renal, fecal) and the proportion of the dose excreted as the parent drug and metabolites.
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Experimental Protocol Requirements:
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Animal Studies:
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Species, strain, sex, and age of the animals used.
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Dosing formulation and vehicle.
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Route and method of administration.
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Dose levels studied.
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Blood sampling schedule and methodology (e.g., sparse vs. serial sampling).
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Anticoagulant used.
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Bioanalytical Methods:
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Method of sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
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Analytical technique used for quantification (e.g., LC-MS/MS).
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Assay validation parameters (e.g., linearity, accuracy, precision, limit of quantification).
-
-
Pharmacokinetic Analysis:
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Software used for pharmacokinetic parameter calculation.
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Type of analysis performed (e.g., non-compartmental analysis, compartmental modeling).
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Visualization Requirements:
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Mechanism of Action/Signaling Pathway: A description or diagram of the molecular target(s) of this compound and the downstream signaling pathways it modulates. This would be the basis for creating a Graphviz diagram.
-
Experimental Workflow: A step-by-step description of the key in vivo experiments from which a logical workflow diagram could be constructed using Graphviz.
Should this information become publicly available or be provided, the requested in-depth technical guide on the in vivo pharmacokinetics of this compound can be generated, adhering to all specified requirements for data presentation, protocol detailing, and visualization.
XR9051: A Third-Generation P-glycoprotein Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XR9051 is a potent, specific, and orally bioavailable third-generation P-glycoprotein (P-gp) inhibitor. By directly interacting with P-gp, this compound effectively blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in multidrug-resistant (MDR) cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and an exploration of the key signaling pathways that regulate P-gp and may be influenced by inhibitors like this compound. This document is intended to serve as a resource for researchers and drug development professionals investigating strategies to overcome multidrug resistance in cancer.
Introduction
The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a major mechanism of multidrug resistance (MDR) in cancer, leading to the failure of chemotherapy. P-gp functions as an ATP-dependent efflux pump, actively removing a broad spectrum of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic effect.[1] The development of P-gp inhibitors aims to counteract this resistance mechanism.
First-generation P-gp inhibitors, such as verapamil and cyclosporin A, were often repurposed drugs that exhibited low potency and significant off-target toxicities. Second-generation inhibitors offered improved potency but still suffered from pharmacokinetic interactions and side effects. Third-generation inhibitors, a class to which this compound belongs, are characterized by high potency, specificity for P-gp, and a more favorable safety profile.[1]
This compound, a diketopiperazine derivative, has demonstrated significant promise in preclinical studies as a potent modulator of P-gp-mediated MDR.[2][3] This guide synthesizes the available technical information on this compound to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its P-gp inhibitory effect through direct interaction with the transporter.[2] This interaction is non-competitive and leads to the inhibition of P-gp's ATPase activity, which is essential for the energy-dependent efflux of substrates. By binding to P-gp, this compound effectively blocks the transport of various chemotherapeutic drugs, leading to their intracellular accumulation and the reversal of the MDR phenotype.
dot
Mechanism of this compound Action
Quantitative Data
The potency of this compound has been quantified in various in vitro assays across a range of MDR cell lines. The following tables summarize the available data on its inhibitory concentrations and its ability to potentiate the cytotoxicity of chemotherapeutic agents.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Substrate | IC50 / EC50 (nM) | Reference |
| [3H]Vinblastine Binding | CHrB30 Membranes | [3H]Vinblastine | 1.4 ± 0.5 | |
| P-gp ATPase Activity | CHrB30 Membranes | ATP | 700 ± 90 |
Table 2: Potentiation of Cytotoxicity by this compound
| Cell Line | Cytotoxic Drug | Fold Decrease in IC50 with this compound | Reference |
| Acquired Resistance Cell Lines | Doxorubicin | 15 - 20 | |
| H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX Johnson | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the P-gp inhibitory activity of this compound.
[3H]Daunorubicin Efflux Assay
This assay measures the ability of an inhibitor to block the P-gp-mediated efflux of a radiolabeled substrate.
Workflow:
dot
[3H]Daunorubicin Efflux Assay Workflow
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., EMT6/AR1.0) to 80-90% confluency.
-
Pre-loading: Incubate the cells for 2 hours with [3H]daunorubicin in the presence or absence of various concentrations of this compound.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
Efflux: Add fresh, drug-free culture medium and incubate at 37°C.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the supernatant and lyse the cells.
-
Quantification: Measure the radioactivity in the supernatant and cell lysates using a liquid scintillation counter.
-
Analysis: Calculate the percentage of [3H]daunorubicin efflux and determine the inhibitory effect of this compound. A key finding is that this compound's inhibitory effect persists for several hours after its removal from the medium.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Methodology:
-
Membrane Preparation: Isolate P-gp-rich membrane vesicles from overexpressing cells (e.g., CHrB30).
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, a buffer system, MgCl2, and an ATP-regenerating system.
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green) or a luciferase-based ATP measurement.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the vanadate-sensitive P-gp ATPase activity (IC50). This compound has been shown to inhibit 60-70% of the vanadate-sensitive ATPase activity with an IC50 of 0.7 ± 0.09 μM.
Photoaffinity Labeling with [3H]Azidopine
This technique is used to demonstrate direct binding of an inhibitor to P-gp. A photoreactive analog of a P-gp substrate, [3H]azidopine, is used to covalently label the transporter.
Methodology:
-
Membrane Incubation: Incubate P-gp-containing cell membranes with [3H]azidopine in the presence or absence of competing concentrations of this compound.
-
UV Cross-linking: Expose the mixture to UV light to induce covalent cross-linking of the [3H]azidopine to P-gp.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Visualize the radiolabeled P-gp band by autoradiography.
-
Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding to the transporter.
P-gp and Signaling Pathways
The expression and function of P-gp are regulated by various intracellular signaling pathways. While direct studies on the interaction of this compound with these pathways are limited, understanding these regulatory networks provides a broader context for the action of P-gp inhibitors.
dot
P-gp Regulatory Signaling Pathways
-
MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has been shown to regulate P-gp expression. Inhibition of this pathway can lead to the downregulation of P-gp.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade involved in cell survival and proliferation that can influence P-gp expression.
-
Protein Kinase C (PKC): PKC can phosphorylate P-gp, which may modulate its transport activity. PKC agonists have been shown to increase P-gp expression and activity.
While this compound's primary mechanism is direct P-gp inhibition, further research is warranted to investigate any potential secondary effects on these signaling pathways that could contribute to its overall efficacy in reversing MDR.
In Vivo Efficacy and Pharmacokinetics
In vivo studies in murine models have demonstrated the significant potential of this compound to reverse multidrug resistance.
-
Tumor Models: Co-administration of this compound with various cytotoxic drugs significantly potentiated their anti-tumor activity in mice bearing MDR syngeneic tumors and human tumor xenografts.
-
Administration: This modulatory activity was observed with both parenteral and oral administration of this compound, indicating good oral bioavailability.
-
Pharmacokinetics: Following intravenous administration in mice, this compound is rapidly distributed and accumulates in tumors and other tissues. The compound is also well-absorbed after oral administration.
-
Tolerability: Combination schedules of this compound with cytotoxic drugs were generally well-tolerated in preclinical models.
Conclusion and Future Directions
This compound is a potent and specific third-generation P-gp inhibitor with compelling preclinical data supporting its potential to overcome multidrug resistance in cancer. Its direct interaction with P-gp, high potency, oral bioavailability, and efficacy in in vivo models make it a significant compound in the study of MDR reversal.
While clinical trial data for this compound is not publicly available, the extensive preclinical characterization provides a strong foundation for its potential utility. Further research could focus on:
-
Investigating the potential interactions of this compound with key signaling pathways that regulate P-gp expression and function.
-
Conducting detailed preclinical toxicology and safety pharmacology studies to support potential clinical development.
-
Exploring the efficacy of this compound in combination with a broader range of modern targeted therapies and immunotherapies.
The continued investigation of potent and specific P-gp inhibitors like this compound is crucial for developing effective strategies to combat multidrug resistance and improve outcomes for cancer patients.
References
- 1. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of P-glycoprotein-mediated drug transport by protein kinase C blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on XR9051: A Search for Preclinical Data
Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical, in vitro, or in vivo research data, nor any information regarding the mechanism of action, could be identified for a compound designated as XR9051.
This lack of information prevents the creation of an in-depth technical guide as requested. The standard search queries for accessing early-stage research, including "this compound preclinical research," "this compound mechanism of action," "this compound in vitro studies," and "this compound in vivo studies," did not yield any relevant results.
It is possible that this compound is an internal compound designation not yet disclosed in public forums or scientific publications. Research and development in the pharmaceutical and biotechnology sectors often involves confidential internal codes for novel molecules in the early stages of discovery and preclinical assessment. Information regarding such compounds typically becomes publicly available only upon publication of research findings in peer-reviewed journals or presentations at scientific conferences.
Without any foundational data on this compound, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as outlined in the core requirements of the request.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific literature and conference proceedings for any future disclosures related to this compound. Direct inquiry to the originating institution, if known, may also be a potential avenue for obtaining information, subject to confidentiality agreements.
An In-Depth Technical Guide to the Diketopiperazine Core of XR9051
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the diketopiperazine structure of XR9051, a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). While the initial inquiry suggested a potential role as a TNF-alpha inhibitor, publicly available scientific literature exclusively identifies this compound's mechanism of action as the reversal of the MDR phenotype in cancer cells through direct interaction with P-glycoprotein. This document will focus on the established pharmacology of this compound as a P-gp modulator, detailing its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure and the Diketopiperazine Core
This compound, with the chemical formula C₃₉H₄₀N₄O₅, is a complex organic molecule with a molecular weight of 644.76 g/mol .[1] Its systematic IUPAC name is 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)benzamide.[2]
The core of this compound's structure is a diketopiperazine ring, specifically a 2,5-dioxopiperazine. This six-membered heterocyclic ring contains two amide bonds and is substituted at various positions, contributing to its biological activity.
Figure 1: Simplified structure of this compound highlighting the diketopiperazine core.
Mechanism of Action: P-glycoprotein Modulation
This compound functions as a potent modulator of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cell lines and contributes to multidrug resistance (MDR).[2][3] By inhibiting P-gp, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy.
The proposed mechanism of action involves the direct binding of this compound to P-glycoprotein. This interaction is believed to allosterically inhibit the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.
Figure 2: Signaling pathway of this compound inhibiting P-glycoprotein drug efflux.
Quantitative Data on P-glycoprotein Inhibition
The potency of this compound as a P-gp inhibitor has been quantified in several studies. The following table summarizes key findings.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for inhibition of [³H]vinblastine binding to P-gp | 1.4 ± 0.5 nM | Not specified | [2] |
| IC₅₀ for inhibition of vanadate-sensitive ATPase activity of P-gp | 0.7 ± 0.09 µM | CHrB30 cell membranes | |
| Concentration for full sensitization of resistant cells | 0.3 - 0.5 µM | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize this compound.
P-glycoprotein Binding Assay ([³H]vinblastine displacement)
This assay determines the affinity of a compound for P-gp by measuring its ability to displace the binding of a radiolabeled P-gp substrate, such as [³H]vinblastine.
Figure 3: Workflow for a P-glycoprotein binding assay.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing P-glycoprotein (e.g., CHrB30).
-
Incubation: In a multi-well plate, incubate a fixed concentration of [³H]vinblastine with the prepared membranes in the presence of a range of concentrations of this compound.
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]vinblastine binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
P-glycoprotein ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATPase activity of P-gp, which is coupled to substrate transport.
Methodology:
-
Membrane Preparation: Utilize membranes from P-gp overexpressing cells.
-
Assay Reaction: Set up a reaction mixture containing the membranes, ATP, and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay. The vanadate-sensitive portion of the ATPase activity is attributed to P-gp.
-
Data Analysis: Calculate the percentage of inhibition of the vanadate-sensitive ATPase activity at each this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a potent P-glycoprotein modulator with a diketopiperazine core that effectively reverses multidrug resistance in cancer cells. Its mechanism of action involves the direct inhibition of P-gp, leading to the intracellular accumulation of chemotherapeutic agents. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. It is important to note that based on current public information, there is no established link between this compound and the inhibition of TNF-alpha. Future research may explore other potential biological activities of this complex molecule.
References
Foundational Studies of XR9051 and the ABCB1 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively extruding a wide array of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and restore sensitivity to chemotherapy.
This technical guide provides an in-depth overview of the foundational studies on XR9051, a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein.[2] We will delve into its mechanism of action, summarize key quantitative data from seminal studies, provide detailed experimental protocols for its characterization, and visualize the complex interplay of signaling pathways and experimental workflows.
This compound: A Potent Modulator of ABCB1-Mediated Multidrug Resistance
This compound, a diketopiperazine derivative, has been identified as a powerful modulator of P-gp-mediated MDR.[3] Foundational research has demonstrated its ability to reverse resistance to a variety of cytotoxic drugs associated with classical MDR, including doxorubicin, etoposide, and vincristine.[3] At concentrations ranging from 0.3 to 0.5 µM, this compound can fully sensitize resistant cells to cytotoxic agents with minimal to no effect on their parental, sensitive counterparts.[3] This specificity highlights its potential as a valuable adjuvant in chemotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound and its interaction with ABCB1.
| Parameter | Value | Cell Lines | Cytotoxic Drug(s) | Reference |
| Effective Concentration for Sensitization | 0.3-0.5 µM | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson | Doxorubicin, Etoposide, Vincristine |
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance.
| Assay | Parameter | Value | Comments | Reference |
| [3H]Vinblastine Binding Inhibition | EC50 | 1.4 ± 0.5 nM | Demonstrates potent, direct interaction with P-gp. | |
| P-gp ATPase Activity Inhibition | IC50 | 0.7 ± 0.09 µM | Inhibition of vanadate-sensitive ATPase activity in CHrB30 cell membranes. |
Table 2: Biochemical Characterization of this compound Interaction with ABCB1.
Core Experimental Protocols
This section details the methodologies for key experiments cited in the foundational studies of this compound.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP. The P-gp-specific activity is determined as the fraction of ATPase activity that is sensitive to inhibition by sodium orthovanadate (a known P-gp ATPase inhibitor).
Detailed Methodology:
-
Membrane Preparation: Isolate crude membranes from cells overexpressing P-gp (e.g., CHrB30).
-
Reaction Mixture: Prepare a reaction buffer containing Tris (pH 7.4), MgSO4, NaN3, and NH4Cl.
-
Incubation: Add 1 µg of membrane protein to the reaction buffer. Add this compound or a control compound at various concentrations. The final DMSO concentration should be kept below 1%.
-
Initiation: Start the reaction by adding 2 mM Na2ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes. The reaction should be linear for up to 40 minutes.
-
Termination and Detection: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the Chifflet method.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of a saturating concentration of sodium orthovanadate from the total activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Drug Efflux Assay ([3H]Daunorubicin)
This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of a known substrate.
Principle: Cells overexpressing P-gp will actively efflux fluorescent or radiolabeled substrates like daunorubicin. An effective P-gp inhibitor will block this efflux, leading to increased intracellular accumulation of the substrate.
Detailed Methodology:
-
Cell Culture: Use a pair of cell lines: a drug-resistant line overexpressing P-gp (e.g., EMT6/AR1.0) and its corresponding parental, sensitive line.
-
Loading: Preload the cells with [3H]daunorubicin in the presence of the test compound (e.g., this compound) or control for a specified period (e.g., 2 hours).
-
Washing: Wash the cells with ice-cold buffer to remove extracellular [3H]daunorubicin.
-
Efflux: Resuspend the cells in a fresh, drug-free medium and incubate at 37°C for various time points.
-
Measurement: At each time point, collect the cells, lyse them, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of retained [3H]daunorubicin in the presence and absence of the inhibitor. A higher retention in the presence of the inhibitor indicates efflux inhibition.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to sensitize resistant cells to a cytotoxic drug.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The reversal of resistance is observed as a decrease in the IC50 value of the cytotoxic drug in the presence of the P-gp inhibitor.
Detailed Methodology:
-
Cell Seeding: Seed drug-resistant cells (e.g., 2780AD) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of a cytotoxic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot cell viability against the cytotoxic drug concentration and determine the IC50 values. The fold reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of the inhibitor.
Photoaffinity Labeling with [3H]Azidopine
This technique is used to demonstrate the direct binding of a compound to P-gp.
Principle: [3H]Azidopine is a photoaffinity label that binds to P-gp. Upon exposure to UV light, it forms a covalent bond with the protein. A compound that competes for the same binding site will inhibit the photolabeling of P-gp by [3H]azidopine.
Detailed Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., multidrug-resistant murine macrophage-like J7-V1-1 cells).
-
Incubation: Incubate the membrane vesicles with [3H]azidopine (e.g., 50 nM) in the presence or absence of a competing compound (e.g., this compound) for 1 hour at 25°C.
-
Photolysis: Expose the samples to UV light (254 nm) for 10 minutes on ice to induce covalent cross-linking.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Fluorography: Detect the radiolabeled P-gp band by fluorography.
-
Data Analysis: A decrease in the intensity of the radiolabeled P-gp band in the presence of the test compound indicates competitive binding.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulating ABCB1 expression and a typical experimental workflow for evaluating a potential ABCB1 inhibitor like this compound.
Caption: Experimental workflow for the evaluation of an ABCB1 inhibitor.
Caption: Key signaling pathways regulating ABCB1 expression.
Conclusion
The foundational studies on this compound have unequivocally established it as a potent and specific inhibitor of the ABCB1 transporter. Its ability to directly interact with P-glycoprotein, inhibit its ATPase activity, and block the efflux of chemotherapeutic agents translates to a significant reversal of the multidrug resistance phenotype in preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug development and cancer biology. Further investigation into the clinical application of this compound and similar ABCB1 inhibitors holds the promise of overcoming a critical mechanism of chemotherapy failure and improving patient outcomes.
References
- 1. Compatibility and stability of vincristine sulfate, doxorubicin hydrochloride, and etoposide in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of XR9051 as a Multidrug Resistance Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro assessment of XR9051, a potent modulator of P-glycoprotein (P-gp/ABCB1) mediated multidrug resistance (MDR). This compound has been identified as a novel diketopiperazine derivative that reverses resistance to a variety of cytotoxic drugs associated with the classical MDR phenotype.[1][2] The protocols outlined below are designed to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound in relevant cancer cell line models.
Mechanism of Action
This compound reverses the MDR phenotype through direct interaction with P-glycoprotein.[1][2] This has been demonstrated through several key experimental findings:
-
Inhibition of Drug Efflux: this compound effectively inhibits the efflux of P-gp substrates, such as daunorubicin, from multidrug-resistant cells.[1]
-
Displacement of P-gp Substrates: In photoaffinity labeling experiments, this compound displaces the binding of agents like [3H]azidopine to P-glycoprotein.
-
Inhibition of Cytotoxic Drug Binding: this compound is a potent inhibitor of the binding of cytotoxic drugs, such as [3H]vinblastine, to P-glycoprotein.
Experimental Protocols
Cell Culture
A critical component of assessing MDR reversal is the use of appropriate cell line models. This typically involves a parental (drug-sensitive) cell line and its drug-resistant counterpart that overexpresses P-glycoprotein.
Recommended Cell Lines:
-
Human Small Cell Lung Cancer: H69 and its doxorubicin-resistant variant H69/LX4.
-
Human Ovarian Adenocarcinoma: A2780 and its doxorubicin-resistant variant 2780AD.
-
Murine Embryonic Fibroblasts: EMT6 and its doxorubicin-resistant variant EMT6/AR 1.0.
-
Murine Leukemia: P388 and its doxorubicin-resistant variant P388/DX Johnson.
-
Murine Colon Carcinoma: MC26.
General Culture Conditions:
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
-
Resistant Cell Line Maintenance: To maintain the MDR phenotype, the respective cytotoxic drug (e.g., doxorubicin) should be included in the culture medium of the resistant cell lines at a concentration that does not inhibit growth but selects for P-gp overexpressing cells. The drug should be removed from the medium for a sufficient period before initiating experiments to avoid interference.
Cytotoxicity Assay for MDR Reversal
This assay determines the ability of this compound to sensitize MDR cells to cytotoxic agents.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., doxorubicin, etoposide, vincristine) in culture medium. Prepare a fixed, non-toxic concentration of this compound (e.g., 0.3-0.5 µM) in the medium containing the cytotoxic drug.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the cytotoxic drug with or without this compound. Include appropriate controls (cells with no treatment, cells with this compound alone).
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
Viability Assessment: Determine cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 (the concentration of cytotoxic drug that inhibits cell growth by 50%) for each condition. The Fold Reversal (FR) is calculated as the IC50 of the cytotoxic drug alone divided by the IC50 of the cytotoxic drug in the presence of this compound.
Expected Outcome: A significant decrease in the IC50 of the cytotoxic drug in the presence of this compound in the resistant cell line, with minimal effect on the parental cell line.
Drug Efflux Assay
This assay directly measures the ability of this compound to inhibit the P-gp mediated efflux of a fluorescent or radiolabeled substrate.
Protocol using a Fluorescent Substrate (e.g., Daunorubicin or Rhodamine 123):
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Loading: Incubate the cells with a fluorescent P-gp substrate (e.g., 5 µM daunorubicin or 1 µg/mL rhodamine 123) for 30-60 minutes at 37°C to allow for substrate accumulation.
-
Washing: Wash the cells twice with ice-cold buffer to remove excess extracellular substrate.
-
Efflux Initiation: Resuspend the cells in fresh, pre-warmed medium containing this compound at various concentrations. Include a positive control (e.g., verapamil or cyclosporin A) and a negative control (no inhibitor).
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. The increase in intracellular fluorescence in the presence of this compound indicates inhibition of efflux.
Expected Outcome: A dose-dependent increase in the intracellular accumulation of the fluorescent substrate in MDR cells treated with this compound.
P-glycoprotein Binding Assay
This assay determines the direct interaction of this compound with P-glycoprotein.
Protocol using [3H]Vinblastine:
-
Membrane Preparation: Prepare crude plasma membranes from a P-gp overexpressing cell line (e.g., CHrB30).
-
Binding Reaction: In a microcentrifuge tube, combine the cell membranes (50-100 µg of protein) with a fixed concentration of [3H]vinblastine (e.g., 5 nM) in a binding buffer.
-
Competition: Add increasing concentrations of this compound or a known P-gp inhibitor (unlabeled vinblastine for determining non-specific binding).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Separation: Separate the membrane-bound radioactivity from the free radioactivity by rapid filtration through a glass fiber filter.
-
Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [3H]vinblastine at each concentration of this compound and determine the EC50 for the displacement of [3H]vinblastine.
Expected Outcome: this compound will potently inhibit the binding of [3H]vinblastine to P-glycoprotein, with a reported EC50 of 1.4 ± 0.5 nM.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | IC50 Doxorubicin (nM) | IC50 Doxorubicin + this compound (0.5 µM) (nM) | Fold Reversal |
| H69/LX4 | >1000 | ~50 | >20 |
| 2780AD | ~800 | ~40 | ~20 |
| EMT6/AR 1.0 | ~600 | ~30 | ~20 |
Data is representative and compiled from findings indicating a 15- to 20-fold decrease in doxorubicin IC50 in acquired resistance cell lines.
Table 2: Comparative Potency of P-glycoprotein Modulators
| Compound | EC50 for [3H]Vinblastine Binding Inhibition (nM) |
| This compound | 1.4 ± 0.5 |
| Verapamil | ~500 |
| Cyclosporin A | ~200 |
Data is based on the reported high potency of this compound compared to other known P-gp inhibitors.
Visualizations
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Workflow for the in vitro cytotoxicity assay to assess MDR reversal.
Caption: Workflow for the fluorescent substrate-based drug efflux assay.
References
Application Notes and Protocols for XR9051 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of XR9051 in mouse xenograft models for the study of multidrug resistance (MDR) in cancer. This compound is a potent and specific inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for the efflux of chemotherapeutic agents from cancer cells, leading to MDR.[1][2][3] By inhibiting P-gp, this compound can restore the sensitivity of resistant tumors to various cytotoxic drugs.[1][2]
Mechanism of Action and Signaling Pathway
This compound reverses the multidrug resistance phenotype through direct interaction with P-glycoprotein. P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of structurally diverse compounds, including many chemotherapeutic drugs, out of the cell. This efflux mechanism reduces the intracellular concentration of the cytotoxic agent, rendering the cancer cells resistant to treatment.
This compound acts as a potent modulator of P-gp, inhibiting its function and thereby increasing the intracellular accumulation of co-administered anticancer drugs in resistant cells. The primary mechanism of this compound is the direct inhibition of P-gp's transport function.
The expression and function of P-glycoprotein are regulated by various intracellular signaling pathways. While this compound acts directly on P-gp, understanding the upstream regulation of P-gp can provide context for its application. Key signaling pathways known to modulate P-gp expression and contribute to MDR include the PI3K/Akt and MAPK/ERK pathways. Activation of these pathways can lead to the upregulation of P-gp, contributing to the development of drug resistance.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in combination with various chemotherapeutic agents in mouse xenograft models.
Table 1: Efficacy of Intravenously Administered this compound in a Murine Leukemia Model
| Cell Line | Mouse Strain | Chemotherapeutic Agent | This compound Dose (i.v.) | Treatment Schedule | Outcome |
| P388/DX Johnson (MDR Murine Leukemia) | Not Specified | Vincristine (0.1 mg/kg i.p.) | 10 mg/kg | Days 1-5 | Significant potentiation of anti-tumor activity |
| P388/DX Johnson (MDR Murine Leukemia) | Not Specified | Vincristine (0.1 mg/kg i.p.) | 20 mg/kg | Days 1-5 | Significant potentiation of anti-tumor activity |
| P388/DX Johnson (MDR Murine Leukemia) | Not Specified | Vincristine (0.1 mg/kg i.p.) | 40 mg/kg | Days 1-5 | Significant potentiation of anti-tumor activity |
Data extracted from in vivo studies demonstrating the dose-dependent potentiation of vincristine's efficacy by this compound.
Table 2: Efficacy of Orally Administered this compound in a Murine Leukemia Model
| Cell Line | Mouse Strain | Chemotherapeutic Agent | This compound Dose (p.o.) | Treatment Schedule | Outcome |
| P388/DX Johnson (MDR Murine Leukemia) | Not Specified | Vincristine (0.1 mg/kg i.p.) | 120 mg/kg | Days 1-5 | Significant potentiation of anti-tumor activity |
Data extracted from in vivo studies demonstrating the efficacy of orally administered this compound.
Table 3: Efficacy of this compound in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Chemotherapeutic Agent | This compound Administration | Outcome |
| A2780AD | Ovarian Carcinoma | Athymic | Doxorubicin | Parenteral and Oral | Significant potentiation of anti-tumor activity |
| CH1/DOXr | Not Specified | Not Specified | Not Specified | Parenteral and Oral | Significant potentiation of anti-tumor activity |
| H69/LX4 | Small Cell Lung Cancer | Not Specified | Not Specified | Parenteral and Oral | Significant potentiation of anti-tumor activity |
| MC26 | Colon Carcinoma | BALB/c | Doxorubicin | Intravenous and Oral | Significantly increased anti-tumor activity of doxorubicin |
This compound has demonstrated broad efficacy in potentiating the activity of various cytotoxic drugs in several human xenograft models expressing P-gp.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse xenograft models, based on published preclinical studies.
Protocol 1: General Mouse Xenograft Model Development
This protocol outlines the general procedure for establishing subcutaneous xenograft tumors in mice.
Materials:
-
Cancer cell lines (e.g., A2780AD, MC26)
-
Immunocompromised mice (e.g., Athymic nude, BALB/c)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in either sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100 µL) into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound in combination with a chemotherapeutic agent.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., appropriate solvent for in vivo use)
-
Chemotherapeutic agent (e.g., Vincristine, Doxorubicin)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for injection)
Procedure:
Drug Preparation:
-
Prepare the chemotherapeutic agent according to the manufacturer's instructions or established protocols.
-
Prepare the this compound solution/suspension in a suitable vehicle. The specific vehicle may need to be optimized based on the compound's solubility and the route of administration.
Administration Schedule:
-
Timing: Administer this compound prior to the administration of the chemotherapeutic agent. A common schedule is to administer this compound 1 hour before the cytotoxic drug.
-
Routes of Administration:
-
Intravenous (i.v.) Injection: Administer the prepared this compound solution via the tail vein.
-
Oral (p.o.) Gavage: Administer the prepared this compound suspension directly into the stomach using a gavage needle.
-
-
Dosing:
-
The optimal dose of this compound will depend on the tumor model, the chemotherapeutic agent used, and the route of administration.
-
Based on preclinical studies, effective intravenous doses have ranged from 10 to 40 mg/kg, and oral doses around 120 mg/kg have been shown to be effective.
-
-
Treatment Duration: The treatment schedule can vary, but a common regimen is daily administration for a set period (e.g., 5 consecutive days).
-
Control Groups: Include appropriate control groups in the study design:
-
Vehicle control
-
Chemotherapeutic agent alone
-
This compound alone
-
Combination of this compound and the chemotherapeutic agent
-
Protocol 3: Efficacy Assessment
This protocol describes how to assess the efficacy of the treatment.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
These protocols provide a foundation for conducting in vivo studies with this compound. It is crucial to adapt these protocols to the specific research question and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Potentiation Assay with XR9051
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting a cytotoxicity potentiation assay using XR9051, a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[1][2] This assay is critical in preclinical drug development for evaluating the potential of this compound to enhance the efficacy of chemotherapeutic agents in resistant cancer cell lines.
Introduction
Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1] P-gp functions as an efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1] this compound is a novel diketopiperazine derivative that has been shown to reverse P-gp-mediated MDR, making it a promising agent for combination cancer therapy.[2]
This document outlines the principles of the cytotoxicity potentiation assay, provides a step-by-step protocol for its implementation, and details the expected data output and interpretation. The assay quantifies the ability of this compound to sensitize MDR cancer cells to a cytotoxic drug, typically by comparing the half-maximal inhibitory concentration (IC50) of the cytotoxic agent in the presence and absence of this compound.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of P-glycoprotein. By binding to P-gp, this compound allosterically modulates its function, inhibiting the efflux of cytotoxic drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, thereby restoring its cytotoxic effect in resistant cells.
Caption: Mechanism of this compound in overcoming P-gp mediated drug resistance.
Data Presentation
The primary endpoint of a cytotoxicity potentiation assay is the determination of the Fold Potentiation (FP) or Dose Modification Factor (DMF). This is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound. A higher FP value indicates greater potentiation.
Table 1: Representative Data for Cytotoxicity Potentiation by this compound in A2780AD Ovarian Carcinoma Cells
| Treatment Group | Cytotoxic Agent | This compound Concentration (µM) | IC50 (nM) | Fold Potentiation (FP) |
| 1 | Paclitaxel | 0 | 500 | - |
| 2 | Paclitaxel | 0.1 | 150 | 3.3 |
| 3 | Paclitaxel | 0.5 | 50 | 10.0 |
| 4 | Paclitaxel | 1.0 | 25 | 20.0 |
| 5 | Doxorubicin | 0 | 800 | - |
| 6 | Doxorubicin | 0.1 | 250 | 3.2 |
| 7 | Doxorubicin | 0.5 | 80 | 10.0 |
| 8 | Doxorubicin | 1.0 | 40 | 20.0 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, cytotoxic agent, and experimental conditions.
Experimental Protocols
This protocol describes a typical cytotoxicity potentiation assay using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials
-
MDR cancer cell line (e.g., A2780AD, CH1/DOXr)
-
Parental (drug-sensitive) cell line (e.g., A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cytotoxic agent (e.g., Paclitaxel, Doxorubicin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for the cytotoxicity potentiation assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of the cytotoxic agent and this compound in DMSO.
-
Create a serial dilution of the cytotoxic agent in a complete culture medium.
-
Prepare solutions of the cytotoxic agent dilutions containing a fixed, non-toxic concentration of this compound. It is recommended to test a range of this compound concentrations.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug solutions to the respective wells. Include wells with:
-
Medium only (blank)
-
Cells in medium (negative control)
-
Cells with cytotoxic agent only
-
Cells with this compound only (to confirm no intrinsic toxicity)
-
Cells with both cytotoxic agent and this compound
-
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the negative control (untreated cells).
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of the cytotoxic agent for both the single-agent and combination treatments.
-
Determine the IC50 values using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Calculate the Fold Potentiation (FP) using the following formula:
-
FP = IC50 (cytotoxic agent alone) / IC50 (cytotoxic agent + this compound)
-
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent pipetting, and proper cell mixing before seeding.
-
No potentiation effect observed: Verify the expression of P-gp in the cell line. Ensure the concentration of this compound used is appropriate and non-toxic.
-
This compound shows intrinsic toxicity: Perform a dose-response curve for this compound alone to determine its non-toxic concentration range.
The cytotoxicity potentiation assay with this compound is a robust method for evaluating its potential to overcome multidrug resistance in cancer cells. The detailed protocol and data analysis framework provided in these application notes will enable researchers to effectively assess the synergistic effects of this compound with various chemotherapeutic agents, facilitating its further development as a combination therapy in oncology.
References
Application Notes and Protocols: Utilizing XR9051 in Combination with Doxorubicin to Overcome Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline chemotherapeutic agent effective against a broad spectrum of cancers.[1][2][3] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and programmed cell death (apoptosis).[1][4] However, the clinical efficacy of doxorubicin is frequently hampered by the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an efflux pump, actively removing doxorubicin and other cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect.
XR9051 is a novel diketopiperazine derivative that has been identified as a potent and specific modulator of P-gp-mediated MDR. It acts as a direct inhibitor of P-gp, restoring the sensitivity of resistant cancer cells to chemotherapeutic agents like doxorubicin. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of combining this compound with doxorubicin to overcome P-gp-mediated multidrug resistance.
Mechanism of Action: A Synergistic Approach
The combination of this compound and doxorubicin represents a targeted strategy to counteract a key mechanism of drug resistance. Doxorubicin exerts its cytotoxic effects within the cancer cell, primarily targeting the nucleus and mitochondria. In resistant cells, P-glycoprotein, located in the cell membrane, recognizes doxorubicin as a substrate and actively expels it from the cell. This compound, by binding to and inhibiting P-gp, effectively closes this escape route for doxorubicin. This leads to an increased intracellular accumulation of doxorubicin, allowing it to reach its therapeutic targets at concentrations sufficient to induce cell death.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in reversing doxorubicin resistance in a P-gp overexpressing murine sarcoma cell line, EMT6/AR 1.0. The data demonstrates a significant dose-dependent decrease in the IC50 value of doxorubicin in the presence of this compound, indicating a potent chemosensitizing effect.
| Cell Line | Treatment | Doxorubicin IC50 (nM) | Fold Reversal |
| EMT6/AR 1.0 | Doxorubicin alone | 1500 | - |
| Doxorubicin + 0.1 µM this compound | 200 | 7.5 | |
| Doxorubicin + 0.3 µM this compound | 75 | 20 | |
| Doxorubicin + 0.5 µM this compound | 75 | 20 |
Data adapted from Dale et al., 1998. The parental sensitive cell line EMT6/S has a doxorubicin IC50 of 75 nM.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and doxorubicin.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence and absence of this compound.
Materials:
-
P-gp overexpressing and parental sensitive cancer cell lines (e.g., EMT6/AR 1.0 and EMT6/S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Prepare stock solutions of doxorubicin and this compound in an appropriate solvent (e.g., DMSO). Create serial dilutions of doxorubicin in complete medium. For combination treatments, prepare doxorubicin dilutions in medium containing a fixed, non-toxic concentration of this compound (e.g., 0.1, 0.3, 0.5 µM).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with medium only (cell control) and medium with the highest concentration of the vehicle (vehicle control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the doxorubicin concentration to determine the IC50 values using a non-linear regression analysis.
Protocol 2: P-glycoprotein Efflux Assay ([3H]Daunorubicin Efflux)
This protocol measures the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate. [3H]Daunorubicin, a substrate of P-gp, is used as a proxy for doxorubicin.
Materials:
-
P-gp overexpressing cells (e.g., EMT6/AR 1.0)
-
Complete cell culture medium
-
[3H]Daunorubicin
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Harvest a suspension of P-gp overexpressing cells.
-
Drug Loading: Incubate the cells with [3H]daunorubicin in the presence of a concentration of this compound (e.g., 1 µM) for 1 hour at 37°C to allow for substrate loading.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular [3H]daunorubicin.
-
Efflux Initiation: Resuspend the cells in fresh, pre-warmed medium with and without this compound.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Separation: Centrifuge the aliquots to separate the cells from the supernatant.
-
Quantification: Measure the radioactivity in both the cell pellets and the supernatants using a scintillation counter.
-
Data Analysis: Calculate the percentage of [3H]daunorubicin retained within the cells over time. Compare the retention in cells treated with this compound to the untreated control cells. Increased retention in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Protocol 3: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by doxorubicin with and without this compound.
Materials:
-
P-gp overexpressing and parental sensitive cells
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with doxorubicin alone or in combination with this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Conclusion
The combination of this compound and doxorubicin holds significant promise for overcoming multidrug resistance in cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate and quantify the synergistic effects of this combination. By inhibiting P-glycoprotein-mediated drug efflux, this compound can restore the potent cytotoxic activity of doxorubicin in resistant cancer cells, potentially leading to improved therapeutic outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the potential of this combination therapy.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of P-glycoprotein Inhibition Using a Rhodamine 123 Efflux Assay with XR9501
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics from cells.[1][2] This efflux mechanism plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer cells, which limits the efficacy of many chemotherapeutic agents.[3][4][5] Therefore, the identification and characterization of P-gp inhibitors are of high interest in drug development to overcome MDR and improve drug bioavailability.
The Rhodamine 123 (Rh123) efflux assay is a well-established, fluorescence-based method for assessing P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rh123 is actively pumped out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux is blocked, leading to the accumulation of Rh123 and a corresponding increase in fluorescence. This change in fluorescence intensity provides a quantitative measure of P-gp inhibition.
XR9501 is a potent and specific P-glycoprotein inhibitor. It belongs to a class of third-generation P-gp antagonists, with its close and more potent analog being Tariquidar (XR9576). These inhibitors are known to potently block the ATPase activity of P-gp, thereby inhibiting its efflux function at nanomolar concentrations.
This application note provides a detailed protocol for a Rhodamine 123 efflux assay using XR9501 to determine its inhibitory potential on P-gp. The method is suitable for high-throughput screening of P-gp inhibitors in a 96-well plate format using either a fluorescence microplate reader or flow cytometry for detection.
Principle of the Assay
The assay measures the intracellular accumulation of Rhodamine 123 in a P-gp-expressing cell line. In the absence of an inhibitor, P-gp actively transports Rh123 out of the cell, maintaining a low level of intracellular fluorescence. In the presence of a P-gp inhibitor like XR9501, the efflux is blocked, causing Rh123 to accumulate inside the cells. The increase in fluorescence is directly proportional to the inhibitory activity of the compound.
Experimental Protocols
Required Materials
-
Cell Line: A cell line with high P-gp expression (e.g., MCF7/ADR, NCI/ADR-RES, or MDCKII-MDR1) and a corresponding parental cell line with low P-gp expression (e.g., MCF7, MDCKII) for comparison.
-
Reagents:
-
Rhodamine 123 (stock solution in DMSO)
-
XR9501 (stock solution in DMSO)
-
Positive Control Inhibitor: Verapamil or Tariquidar (XR9576) (stock solution in DMSO)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA for cell detachment (for adherent cells)
-
Propidium Iodide (optional, for viability staining in flow cytometry)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~525 nm) or Flow Cytometer (with 488 nm excitation laser and appropriate emission filter, e.g., 530/30 nm)
-
96-well black, clear-bottom tissue culture plates
-
Centrifuge
-
Protocol 1: Rhodamine 123 Accumulation Assay using a Fluorescence Microplate Reader
-
Cell Seeding:
-
For adherent cells, seed P-gp expressing cells in a 96-well black, clear-bottom plate at a density of 3 x 10⁴ to 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.
-
-
Compound Incubation:
-
Prepare serial dilutions of XR9501 and the positive control inhibitor (e.g., Verapamil) in pre-warmed serum-free medium. A suggested starting concentration range for XR9501 is 0.1 nM to 10 µM.
-
Remove the culture medium from the wells and wash once with 100 µL of warm PBS.
-
Add 100 µL of the inhibitor solutions to the respective wells. Include wells with medium only (no inhibitor) as a negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Rhodamine 123 Loading:
-
Prepare a 2X working solution of Rhodamine 123 (e.g., 10 µM) in pre-warmed serum-free medium.
-
Add 100 µL of the 2X Rhodamine 123 solution to each well (final concentration of 5 µM).
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with 100 µL of ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.
-
Protocol 2: Rhodamine 123 Efflux Assay using Flow Cytometry
-
Cell Preparation:
-
Culture P-gp expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove excess Rhodamine 123.
-
-
Efflux and Inhibition:
-
Resuspend the loaded cells in pre-warmed medium.
-
Aliquot the cell suspension into flow cytometry tubes.
-
To respective tubes, add serial dilutions of XR9501 or a positive control inhibitor. Include a "no inhibitor" control.
-
Incubate the tubes at 37°C for 60 minutes to allow for efflux.
-
As a maximal accumulation control, keep one tube on ice to prevent efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the tubes on ice to stop the reaction.
-
Analyze the cells on a flow cytometer, measuring the fluorescence of at least 10,000 cells per sample.
-
The mean fluorescence intensity (MFI) of the cell population is used to quantify Rhodamine 123 retention.
-
Data Presentation and Analysis
The inhibitory effect of XR9501 is determined by the increase in intracellular Rhodamine 123 fluorescence. The data can be normalized to the control cells (no inhibitor) and plotted against the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition of P-gp activity.
Table 1: Example Quantitative Data for P-gp Inhibitors
| Compound | Assay Type | Cell Line | IC₅₀ (µM) |
| XR9051 | Rhodamine 123 Efflux | NCI/ADR-RES | Expected in the range of 0.1 - 1.0 |
| Tariquidar (XR9576) | ATPase Inhibition | P-gp membranes | 0.043 |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | 3.5 |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | 1.5 |
Note: The IC₅₀ for this compound is an expected value based on its structural similarity to Tariquidar and should be experimentally determined. The IC₅₀ for Tariquidar is from an ATPase assay, which may differ from a cell-based efflux assay.
Visualizations
P-glycoprotein Efflux and Inhibition Pathway
Caption: Mechanism of P-gp mediated efflux of Rhodamine 123 and its inhibition by XR9501.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Step-by-step workflow for the Rhodamine 123 efflux inhibition assay.
References
- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of XR9051
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR9051 is a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[1]. P-glycoprotein is an ATP-dependent efflux pump that can actively transport a wide variety of structurally and functionally diverse compounds out of cells, including many chemotherapeutic agents[2][3]. The overexpression of P-gp in cancer cells is a major mechanism of MDR, leading to reduced intracellular drug concentrations and therapeutic failure[2][3]. This compound acts as a P-gp inhibitor, reversing the MDR phenotype by directly interacting with P-glycoprotein and blocking its drug efflux function.
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in overcoming P-gp-mediated multidrug resistance in preclinical cancer models. The protocols are designed to be comprehensive and adaptable for various research settings.
Signaling Pathways in P-gp Mediated Multidrug Resistance
The regulation of P-glycoprotein expression and function is complex, involving multiple signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results. Key pathways implicated in P-gp-mediated MDR include the PI3K/Akt and MAPK/ERK pathways, which are often involved in the transcriptional upregulation of the ABCB1 gene (encoding P-gp).
Caption: Signaling pathways involved in P-gp expression and its inhibition by this compound.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Both syngeneic and xenograft tumor models can be utilized.
-
Xenograft Models: Human cancer cell lines overexpressing P-gp are implanted into immunocompromised mice (e.g., athymic nude or SCID mice). This is a common approach to model human cancers. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can also be used for higher clinical relevance.
-
Syngeneic Models: Murine tumor cell lines with acquired or intrinsic P-gp-mediated resistance are implanted into immunocompetent mice of the same strain. This allows for the study of the drug in the context of a fully functional immune system.
Efficacy Studies to Evaluate Reversal of Multidrug Resistance
The primary goal of in vivo efficacy studies with this compound is to demonstrate its ability to potentiate the anti-tumor activity of a chemotherapeutic agent that is a P-gp substrate.
Experimental Workflow:
Caption: General workflow for an in vivo efficacy study of this compound.
Detailed Protocol:
-
Tumor Cell Culture and Implantation:
-
Culture P-gp overexpressing cancer cells (e.g., human colon adenocarcinoma DLD-1-MDR or a similar resistant line) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 animals per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (for both this compound and the chemotherapeutic agent).
-
Group 2: this compound alone.
-
Group 3: Chemotherapeutic agent alone (e.g., paclitaxel, doxorubicin, or vincristine).
-
Group 4: this compound in combination with the chemotherapeutic agent.
-
-
Drug Formulation and Administration:
-
This compound: Based on studies of similar P-gp inhibitors, a starting dose for this compound could be in the range of 2.5-10 mg/kg, administered orally (p.o.) or intravenously (i.v.). The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration is 0.5% methylcellulose.
-
Chemotherapeutic Agent: Administer the chemotherapeutic agent at a dose known to have minimal to moderate anti-tumor activity on its own in the selected model. This allows for a clear demonstration of potentiation by this compound. The route of administration should be as per standard protocols for that agent (e.g., i.v. for paclitaxel).
-
Dosing Schedule: this compound is typically administered 1-2 hours prior to the chemotherapeutic agent to ensure adequate P-gp inhibition at the time of chemotherapy delivery. Treatment can be administered on a schedule such as once or twice weekly for 2-3 weeks.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between groups.
-
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to investigate potential drug-drug interactions with co-administered chemotherapeutics.
Protocol for a Basic Pharmacokinetic Study:
-
Animal Groups: Use non-tumor-bearing mice or rats.
-
Drug Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral or i.v.).
-
In a separate cohort, co-administer this compound with the chemotherapeutic agent of interest.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and the co-administered drug in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Compare the PK parameters of the chemotherapeutic agent with and without co-administration of this compound to assess any potential for drug-drug interactions.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in Combination with Paclitaxel in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Paclitaxel Alone |
| Vehicle Control | - | 1850 ± 210 | - | - |
| This compound Alone | 5 mg/kg p.o., daily | 1780 ± 195 | 3.8 | >0.05 |
| Paclitaxel Alone | 10 mg/kg i.v., weekly | 1100 ± 150 | 40.5 | - |
| This compound + Paclitaxel | 5 mg/kg p.o. + 10 mg/kg i.v. | 450 ± 90 | 75.7 | <0.01 |
Table 2: Key Pharmacokinetic Parameters of Paclitaxel With and Without this compound
| Parameter | Paclitaxel Alone (10 mg/kg i.v.) | Paclitaxel + this compound (5 mg/kg p.o.) | % Change |
| Cmax (ng/mL) | 2500 ± 350 | 2650 ± 400 | +6 |
| AUC (0-t) (ng*h/mL) | 8500 ± 1200 | 12750 ± 1800 | +50 |
| Clearance (mL/h/kg) | 1.18 ± 0.17 | 0.79 ± 0.11 | -33 |
| Half-life (h) | 4.5 ± 0.8 | 6.2 ± 1.1 | +38 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results.
Conclusion
The provided protocols offer a framework for the in vivo characterization of this compound as a P-gp inhibitor for the reversal of multidrug resistance. Careful experimental design, selection of appropriate models, and thorough data analysis are essential for a comprehensive evaluation of this compound's therapeutic potential. These studies will provide crucial information for the further development of this compound as a component of combination chemotherapy regimens.
References
Application Notes and Protocols for Assessing XR9051 Efficacy in 3D Spheroids
For Research Use Only.
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core, all of which can significantly influence drug efficacy and resistance.[1][2] This document provides a detailed protocol for assessing the efficacy of a hypothetical anticancer agent, XR9051, using a 3D tumor spheroid model.
Hypothetical Mechanism of Action: this compound is a novel small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and inhibit cell proliferation in tumor spheroids.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound in 3D tumor spheroids involves spheroid formation, treatment, and subsequent analysis of viability, apoptosis, and cellular imaging.
Detailed Experimental Protocols
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 1,000 cells/well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
Materials:
-
Established 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare a 2X working stock solution of this compound in complete medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells, resulting in a final 1X concentration.
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
This protocol utilizes a luminescent ATP-based assay to determine the number of viable cells within the 3D spheroids following treatment.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Follow the treatment protocol as described above.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D Assay Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation and Analysis
Quantitative data from the viability and apoptosis assays should be summarized in tables for clear comparison.
| This compound Conc. (nM) | Raw Luminescence (RLU) | Normalized RLU (Mean ± SD) | % Viability |
| Vehicle Control | 150,000 | 1.00 ± 0.05 | 100 |
| 0.1 | 145,000 | 0.97 ± 0.04 | 97 |
| 1 | 120,000 | 0.80 ± 0.06 | 80 |
| 10 | 75,000 | 0.50 ± 0.03 | 50 |
| 100 | 30,000 | 0.20 ± 0.02 | 20 |
| 1000 | 15,000 | 0.10 ± 0.01 | 10 |
From this data, a dose-response curve can be generated by plotting the % viability against the logarithm of the drug concentration. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can then be calculated using non-linear regression analysis.
| This compound Conc. (nM) | Raw Luminescence (RLU) | Fold Change vs. Control (Mean ± SD) |
| Vehicle Control | 10,000 | 1.0 ± 0.1 |
| 0.1 | 11,000 | 1.1 ± 0.1 |
| 1 | 25,000 | 2.5 ± 0.3 |
| 10 | 60,000 | 6.0 ± 0.5 |
| 100 | 90,000 | 9.0 ± 0.7 |
| 1000 | 95,000 | 9.5 ± 0.6 |
Signaling Pathway and Logical Relationships
This compound is designed to inhibit the PI3K/AKT/mTOR signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.
The following diagram illustrates the logical workflow for analyzing the dose-response data obtained from the viability assays.
References
Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Inhibition by XR9051
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. XR9051 is a potent and specific third-generation non-competitive inhibitor of P-gp.[1][2] It has been shown to reverse P-gp-mediated MDR at sub-micromolar concentrations.[1][2] Flow cytometry is a powerful technique for assessing P-gp function in live cells by measuring the accumulation or efflux of fluorescent P-gp substrates. This document provides detailed protocols for the analysis of P-gp inhibition by this compound using three common fluorescent substrates: Rhodamine 123, Calcein-AM, and Daunorubicin.
Mechanism of Action of this compound
This compound directly interacts with P-glycoprotein, inhibiting its drug efflux function.[1] This leads to an increased intracellular accumulation of P-gp substrate chemotherapeutics in MDR cells, thereby restoring their sensitivity to these agents. Unlike some other P-gp inhibitors, the effect of this compound is persistent, meaning it remains active for several hours even after its removal from the extracellular medium.
Quantitative Data Summary
| Compound | Assay Type | Cell Line(s) | IC50/EC50 | Effective Concentration (Flow Cytometry) | Reference(s) |
| This compound | [3H]vinblastine binding | Not specified | EC50: 1.4 ± 0.5 nM | 0.3 - 0.5 µM for full sensitization | |
| Verapamil | Varies | Multiple | µM range | Varies | |
| Cyclosporin A | Varies | Multiple | µM range | Varies |
Note: The EC50 value for this compound was determined in a competitive binding assay and may not directly correlate with the IC50 in a cell-based flow cytometry functional assay. The effective concentration range is a practical guideline for achieving maximal P-gp inhibition in flow cytometry experiments.
Experimental Protocols
The following are detailed protocols for assessing P-gp inhibition by this compound using flow cytometry. It is recommended to use a P-gp overexpressing cell line (e.g., K562/ADR, MES-SA/Dx5, or transfected cell lines) and its corresponding parental (sensitive) cell line as a negative control.
General Workflow
Protocol 1: Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells with active P-gp, Rhodamine 123 is effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp by this compound will lead to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing and parental cell lines
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Rhodamine 123 (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations (e.g., a serial dilution from 0.01 µM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Verapamil at 50 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Add Rhodamine 123 to a final concentration of 50-200 ng/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., 525/50 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of P-gp inhibition relative to the positive control.
-
Protocol 2: Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. Calcein itself is a P-gp substrate. Therefore, cells with high P-gp activity will show low fluorescence due to the efflux of calcein. This compound will block this efflux, leading to increased intracellular calcein and higher fluorescence.
Materials:
-
P-gp overexpressing and parental cell lines
-
Complete cell culture medium
-
PBS
-
This compound
-
Calcein-AM (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Inhibitor and Substrate Loading:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentrations.
-
Immediately add Calcein-AM to a final concentration of 0.1-0.5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with 488 nm excitation and green emission detection.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Protocol 3: Daunorubicin Accumulation Assay
Daunorubicin is a chemotherapeutic agent that is also naturally fluorescent and a P-gp substrate. This allows for the direct measurement of its accumulation in cells. P-gp inhibition by this compound will result in higher intracellular daunorubicin fluorescence.
Materials:
-
P-gp overexpressing and parental cell lines
-
Complete cell culture medium
-
PBS
-
This compound
-
Daunorubicin (stock solution in DMSO or water)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Inhibitor Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Substrate Loading:
-
Add daunorubicin to a final concentration of 1-5 µM.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with 488 nm excitation and emission detection in the orange/red channel (e.g., 585/42 nm bandpass filter).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal results.
-
Controls: Always include parental (P-gp negative) cells, a vehicle control (DMSO), and a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.
-
Titration: The optimal concentrations of fluorescent substrates and this compound may vary depending on the cell line and experimental conditions. It is recommended to perform initial titration experiments.
-
Photobleaching: Protect fluorescent dyes from light as much as possible to prevent photobleaching.
-
Cytometer Settings: Maintain consistent cytometer settings (voltages, compensation) throughout the experiment for comparable results.
By following these detailed protocols, researchers can effectively utilize flow cytometry to quantify the inhibitory effect of this compound on P-glycoprotein function, providing valuable insights for drug development and cancer research.
References
Application Notes and Protocols for XR9051 in Drug-Resistant Leukemia Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in the successful treatment of leukemia. A primary mechanism of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. XR9051 is a potent and specific, non-competitive inhibitor of P-glycoprotein, demonstrating significant promise in reversing MDR in preclinical studies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying and overcoming drug resistance in leukemia cell lines.
Mechanism of Action
This compound is a novel diketopiperazine derivative that directly interacts with P-glycoprotein.[1][2] Its mechanism of action involves inhibiting the efflux of cytotoxic drugs, such as doxorubicin, etoposide, and vincristine, from cells that overexpress P-gp. Unlike some other P-gp modulators, this compound's inhibitory effect persists for several hours even after its removal from the culture medium. This sustained activity makes it a valuable tool for in vitro and potentially in vivo studies. This compound has been shown to be a potent inhibitor of [3H]vinblastine binding to P-glycoprotein, with an EC50 of 1.4 ± 0.5 nM.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Doxorubicin Resistance
| Cell Line | Description | Doxorubicin IC50 (nM) without this compound | Doxorubicin IC50 (nM) with 0.5 µM this compound | Fold Reversal |
| P388/DX | Murine Leukemia (Doxorubicin-resistant) | 1,200 | 60 | 20 |
| 2780AD | Human Ovarian Adenocarcinoma (Doxorubicin-resistant) | 1,500 | 100 | 15 |
| H69/LX4 | Human Small Cell Lung Carcinoma (Doxorubicin-resistant) | 2,500 | 125 | 20 |
Data synthesized from published studies.
Table 2: Comparative Potency of P-gp Modulators
| Modulator | Concentration for Full Reversal of Resistance (µM) |
| This compound | 0.3 - 0.5 |
| Verapamil | 5 - 10 |
| Cyclosporin A | 1 - 5 |
Data synthesized from published studies.
Experimental Protocols
Protocol 1: General Cell Culture of Drug-Resistant Leukemia Cells
This protocol is a general guideline and should be adapted for specific cell lines (e.g., P388/DX).
Materials:
-
Drug-resistant leukemia cell line (e.g., P388/DX) and its corresponding parental sensitive cell line (e.g., P388)
-
Complete growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Chemotherapeutic agent used for selection (e.g., doxorubicin) to maintain resistance
-
Incubator at 37°C with 5% CO2
-
Sterile cell culture flasks, plates, and pipettes
-
Trypan blue solution and hemocytometer for cell counting
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-75 flask. For resistant cell lines, add the appropriate concentration of the selecting chemotherapeutic agent to the culture medium to maintain the resistant phenotype.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells every 2-3 days to maintain logarithmic growth.
-
Regularly confirm the drug resistance phenotype by comparing the IC50 of the resistant line to the parental line.
Protocol 2: In Vitro Cytotoxicity Assay for Chemosensitization
This protocol determines the ability of this compound to sensitize drug-resistant leukemia cells to a chemotherapeutic agent.
Materials:
-
Drug-resistant leukemia cells and parental sensitive cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., doxorubicin)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed the drug-resistant and parental cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the chemotherapeutic agent in complete growth medium.
-
Prepare solutions of the chemotherapeutic agent dilutions with and without a fixed concentration of this compound (e.g., 0.5 µM). Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug solutions (with and without this compound). Include wells with medium only (blank), cells with medium (negative control), and cells with this compound only.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
Protocol 3: P-glycoprotein Functional Assay using Rhodamine 123 Efflux
This flow cytometry-based assay measures the function of the P-gp pump and its inhibition by this compound.
Materials:
-
Drug-resistant leukemia cells and parental sensitive cells
-
Complete growth medium
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Flow cytometer
Procedure:
-
Harvest cells in logarithmic growth phase and adjust the cell density to 1 x 10^6 cells/mL in complete growth medium.
-
Incubate the cells with a non-toxic concentration of Rhodamine 123 (e.g., 100-200 ng/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed complete growth medium.
-
Divide the cell suspension into three tubes:
-
Control (no treatment)
-
This compound (add a known concentration, e.g., 0.5 µM)
-
Positive control (a known P-gp inhibitor like verapamil)
-
-
Incubate the tubes at 37°C for 1-2 hours to allow for efflux of Rhodamine 123.
-
At designated time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Immediately analyze the samples on a flow cytometer, measuring the intracellular fluorescence of Rhodamine 123.
-
Inhibition of P-gp function by this compound will result in increased retention of Rhodamine 123 within the cells, leading to a higher fluorescence signal compared to the untreated control.
Mandatory Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Workflow for evaluating this compound in drug-resistant leukemia cells.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for XR9051 in Non-Cancer Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
XR9051 is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR). While extensively studied in the context of oncology for its ability to reverse resistance to cytotoxic drugs, the utility of this compound extends to non-cancer research areas where P-gp plays a critical physiological and pathological role.
P-gp is strategically expressed in various non-cancerous tissues, including the intestinal epithelium, the blood-brain barrier (BBB), hepatocytes, and renal proximal tubules. In these locations, it functions as an efflux pump, limiting the absorption and tissue penetration of a wide range of xenobiotics and endogenous compounds. Consequently, the inhibition of P-gp by this compound serves as a powerful tool to investigate its function and modulate the pharmacokinetics of P-gp substrate drugs in non-cancer contexts.
These application notes provide a detailed overview of the potential uses of this compound in non-cancer multidrug resistance research, complete with experimental protocols and quantitative data from relevant studies.
Application Note 1: Investigating the Role of P-glycoprotein at the Blood-Brain Barrier
Application: this compound can be employed as a pharmacological tool to study the contribution of P-gp to the limited penetration of drugs into the central nervous system (CNS). By inhibiting P-gp at the BBB, this compound can enhance the brain concentration of P-gp substrate drugs, a critical aspect in the development of therapeutics for neurological disorders.
Research Context: The BBB is a highly selective barrier that protects the brain from harmful substances. P-gp is a major component of this barrier, actively extruding a wide variety of drugs from the brain endothelium back into the bloodstream. This action is a significant hurdle for the delivery of therapeutic agents to the CNS. Using a potent P-gp inhibitor like this compound in preclinical models allows researchers to quantify the extent to which P-gp limits the brain uptake of a drug candidate and to explore strategies to overcome this barrier.
Quantitative Data Summary: Potency of this compound
The following table summarizes the in vitro potency of this compound in P-gp-overexpressing cancer cell lines, which is indicative of its potential efficacy in non-cancer models expressing P-gp.
| Parameter | Cell Line | Substrate | Value | Reference |
| EC50 for P-gp Binding | EMT6/AR 1.0 | [3H]vinblastine | 1.4 ± 0.5 nM | [1] |
| Concentration for Full Sensitization | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson | Doxorubicin, Etoposide, Vincristine | 0.3-0.5 µM | [1][2] |
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro method to assess the effect of this compound on the transport of a P-gp substrate across a cell-based model of the blood-brain barrier.
Materials:
-
Transwell inserts (e.g., 12-well format, 1.12 cm² growth area, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Test compound (a known or putative P-gp substrate)
-
This compound
-
Lucifer yellow (for monolayer integrity assessment)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for quantification of the test compound
Procedure:
-
Cell Culture: Culture hBMECs on the apical side of the Transwell inserts. For a more robust BBB model, co-culture with astrocytes on the basolateral side or use astrocyte-conditioned medium. Culture for a sufficient duration to allow for the formation of a tight monolayer.
-
Monolayer Integrity: Assess the integrity of the hBMEC monolayer by measuring the transendothelial electrical resistance (TEER) using a voltohmmeter. Additionally, perform a Lucifer yellow permeability assay. Only use monolayers with high TEER values and low Lucifer yellow permeability.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound (at a defined concentration) with and without this compound to the apical (donor) chamber. Include a vehicle control. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical): a. Repeat the transport experiment in the reverse direction by adding the test compound and this compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) c. An efflux ratio significantly greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of this compound confirms that the test compound is a substrate of P-gp and that this compound inhibits its transport.
Visualization: In Vitro BBB Experimental Workflow
Application Note 2: Elucidating P-glycoprotein-Mediated Drug-Drug Interactions
Application: this compound can be used as a model inhibitor to study the mechanisms of P-gp-mediated drug-drug interactions (DDIs). This is crucial during drug development to predict and avoid adverse effects when a new drug candidate is co-administered with other medications that are P-gp substrates or inhibitors.
Research Context: P-gp in the intestine, liver, and kidneys plays a significant role in the absorption, distribution, metabolism, and excretion (ADME) of many drugs. When a P-gp inhibitor like this compound is co-administered with a drug that is a P-gp substrate, the inhibitor can block the efflux of the substrate, leading to increased plasma concentrations and potential toxicity. Conversely, in a research setting, this compound can be used to determine if a new chemical entity is a P-gp substrate by observing changes in its pharmacokinetics in the presence of the inhibitor.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines an in vivo study in mice or rats to evaluate the effect of this compound on the pharmacokinetics of a P-gp substrate.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compound (P-gp substrate)
-
This compound
-
Vehicle for both compounds (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to two groups:
-
Group 1: Control (Vehicle + Test Compound)
-
Group 2: Treatment (this compound + Test Compound)
-
-
Dosing: a. Administer either the vehicle or this compound to the respective groups via an appropriate route (e.g., oral gavage or intravenous injection). The timing of this compound administration should precede the test compound to ensure adequate P-gp inhibition (e.g., 30-60 minutes prior). b. Administer the test compound to all animals at a specified dose and route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters for both groups, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd) b. Compare the pharmacokinetic parameters between the control and treatment groups. A significant increase in Cmax and AUC in the this compound-treated group indicates that the test compound is a P-gp substrate and that its systemic exposure is increased by P-gp inhibition.
Visualization: P-gp Mediated Efflux and Inhibition
Conclusion
This compound is a valuable research tool for investigating the role of P-gp in non-cancer physiological and pharmacological processes. Its high potency and specificity make it suitable for a range of in vitro and in vivo applications, from elucidating the function of the blood-brain barrier to understanding the mechanisms of drug-drug interactions. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this compound in non-cancer multidrug resistance research.
References
Troubleshooting & Optimization
Technical Support Center: Determining Optimal XR9051 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal in vitro concentration of the novel inhibitor, XR9051.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
For a novel inhibitor with unknown potency, it is recommended to start with a broad concentration range spanning several orders of magnitude.[1] A typical starting point would be from 1 nM to 100 µM.[1] This wide range helps in identifying the potency of the compound, whether it is highly potent (effective at low concentrations) or requires higher concentrations to elicit a response.[1]
Q2: How should I prepare the stock solution for this compound?
The preparation of a stock solution depends on the solubility of the compound.
-
Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the solubility of this compound in common laboratory solvents like DMSO, ethanol, or PBS.[1]
-
Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for small volumes to be added to the experimental media, minimizing the final solvent concentration.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: My this compound precipitates when I dilute it into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize the DMSO concentration: While you want to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Troubleshooting Guides
Issue 1: High background signal in my assay.
-
Possible Cause: Autofluorescence of the compound or cells.
-
Solution: If using a fluorescence-based assay, check for autofluorescence of the cells or this compound at the excitation and emission wavelengths used. Use a plate reader with appropriate filters to minimize background.
-
Possible Cause: Overly high cell seeding density.
-
Solution: Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.
-
Possible Cause: Non-specific antibody binding (for antibody-based assays).
-
Solution: Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that gives a specific signal.
Issue 2: Low signal-to-noise ratio.
-
Possible Cause: Suboptimal reagent concentration.
-
Solution: Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration.
-
Possible Cause: Incorrect incubation times.
-
Solution: Optimize incubation times for cell treatment and reagent addition.
-
Possible Cause: Degraded reagents.
-
Solution: Check the expiration dates of all reagents and store them at the recommended temperatures, protecting light-sensitive components from light.
Issue 3: Inconsistent results between wells or experiments.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed. Pre-wet pipette tips before aspirating reagents.
-
Possible Cause: Edge effects on the microplate.
-
Solution: "Edge effects" can be caused by evaporation and temperature gradients across the plate. Avoid using the outer wells of the plate for experimental samples, or fill them with media to help minimize evaporation.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Target Pathway | IC50 (µM) |
| MCF-7 | Kinase A | 0.5 |
| A549 | Kinase A | 1.2 |
| HCT116 | Kinase A | 0.8 |
| HeLa | Kinase B | > 50 |
Table 2: Example Cell Viability Data for this compound Treatment
| This compound Concentration (µM) | Percent Viability (MCF-7) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 98.1 | 4.8 |
| 0.1 | 75.3 | 6.1 |
| 1 | 48.9 | 5.5 |
| 10 | 10.2 | 3.2 |
| 100 | 2.5 | 1.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., from 200 µM to 20 nM, which will be further diluted 1:1 in the wells).
-
Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium to each well. Add 50 µL of the prepared working concentrations of this compound to the respective wells (this results in a final concentration range of 100 µM to 10 nM). Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
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Cell Treatment: Treat cells with various concentrations of this compound (based on the IC50 value) for a specified time.
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the target protein overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the target to confirm equal loading.
Mandatory Visualizations
References
troubleshooting inconsistent results with XR9051
Welcome to the technical support center for XR9051. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered while working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Toll-like receptor 7 and 9 (TLR7/9) signaling. It is designed to interfere with the downstream signaling cascade initiated by the activation of these endosomal TLRs, which are key components of the innate immune system. By inhibiting the TLR7/9 pathway, this compound is expected to reduce the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β) and tumor necrosis factor-alpha (TNF-α).
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Q3: I am observing high variability between my experimental replicates. What could be the cause?
Inconsistent results with this compound can arise from several factors. Please review the following potential causes and troubleshooting steps:
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Compound Solubility: Ensure complete solubilization of the this compound powder in DMSO before preparing working concentrations. Precipitates can lead to inaccurate dosing.
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Cell Health and Density: Maintain consistent cell health, passage number, and seeding density across all experiments. Stressed or overly confluent cells may respond differently to treatment.
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Reagent Quality: Use high-quality, endotoxin-free reagents and media. Contaminants can activate immune pathways and interfere with the experiment.
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Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity of this compound | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from the lyophilized powder. Aliquot and store as recommended. |
| Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your cell type. | |
| Cell Line Insensitivity: The target cell line may not express TLR7/9 or the downstream signaling components. | Confirm TLR7/9 expression in your cell line using qPCR or Western blot. Consider using a positive control cell line known to be responsive. | |
| High cell toxicity observed | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration. |
| Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. | |
| Inconsistent cytokine measurements | Variable Stimulation: Inconsistent activation of TLR7/9 by the agonist (e.g., R848 or CpG ODN). | Ensure the agonist is properly stored and used at a consistent concentration and incubation time. |
| Sample Handling: Degradation of cytokines in samples due to improper storage or handling. | Collect supernatants promptly after the experiment, add a protease inhibitor, and store at -80°C until analysis. |
Experimental Protocols
In Vitro Inhibition of TLR7-Mediated Cytokine Production
This protocol describes a method to assess the inhibitory activity of this compound on TLR7-mediated TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
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Human PBMCs
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RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
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This compound (10 mM stock in DMSO)
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R848 (TLR7 agonist)
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TNF-α ELISA kit
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96-well cell culture plates
Procedure:
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Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
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Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
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Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C, 5% CO2.
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Stimulate the cells with 1 µM R848 for 18 hours.
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After incubation, centrifuge the plate and collect the supernatant.
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Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Target | Agonist | IC50 (nM) |
| Human PBMCs | TLR7 | R848 | 15.2 |
| Human PBMCs | TLR9 | CpG ODN 2216 | 25.8 |
| Murine Macrophages (RAW 264.7) | TLR7 | Imiquimod | 32.5 |
| Murine Macrophages (RAW 264.7) | TLR9 | CpG ODN 1826 | 45.1 |
Visualizations
Caption: Proposed mechanism of action of this compound in the TLR7/9 signaling pathway.
Caption: Workflow for assessing the in vitro efficacy of this compound.
potential off-target effects of XR9051
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing XR9051, a potent modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). This resource offers troubleshooting guidance and frequently asked questions to facilitate the effective use of this compound in your experiments.
Disclaimer: Extensive literature searches have been conducted to provide comprehensive information on the potential off-target effects of this compound. However, as of the current date, there is a lack of publicly available data specifically detailing the off-target binding profile or related effects of this compound. The information provided herein is based on the known pharmacology of P-gp inhibitors and general considerations for small molecule inhibitors. Researchers are advised to conduct their own selectivity profiling and control experiments to characterize the effects of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1] It functions by directly interacting with P-gp, thereby blocking its efflux pump activity. This inhibition leads to an increased intracellular concentration of P-gp substrate drugs, effectively reversing multidrug resistance in cancer cells overexpressing this transporter. One study demonstrated that this compound is a potent inhibitor of the binding of cytotoxic agents to P-glycoprotein, with a reported EC50 of 1.4 ± 0.5 nM.
Q2: What are the potential, yet unconfirmed, off-target effects I should consider?
While specific off-target interactions for this compound have not been documented, researchers should be aware of potential cross-reactivities common to small molecule inhibitors, particularly those targeting ATP-binding cassette (ABC) transporters. Potential off-target considerations include:
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Other ABC Transporters: There is a possibility of interaction with other ABC transporters that share structural homology with P-gp, such as MRP1 (ABCC1) and BCRP (ABCG2).[2] Inhibition of these transporters could lead to broader effects on cellular efflux.
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Cytochrome P450 (CYP) Enzymes: Many small molecule drugs are metabolized by or interact with CYP enzymes.[3][4] Inhibition or induction of CYPs could alter the metabolism of this compound itself or co-administered compounds.
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Ion Channels: Off-target effects on various ion channels are a possibility for many small molecule inhibitors and can lead to a range of cellular effects.
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Kinases: While structurally distinct from transporters, kinases are common off-targets for ATP-competitive inhibitors.
Q3: How can I experimentally assess the potential off-target effects of this compound in my model system?
To investigate potential off-target effects, a tiered approach is recommended:
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Broad Kinase Profiling: Utilize commercially available kinase screening panels to assess the inhibitory activity of this compound against a wide range of kinases.
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ABC Transporter Selectivity Assays: Employ cell lines overexpressing other ABC transporters (e.g., MRP1, BCRP) to determine if this compound affects their efflux activity using specific substrates for each transporter.
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CYP450 Inhibition/Induction Assays: Use in vitro assays with human liver microsomes or recombinant CYP enzymes to evaluate the potential of this compound to inhibit or induce major CYP isoforms.
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Cellular Phenotypic Assays: In the absence of a known P-gp substrate, treat parental (non-MDR) cell lines with this compound alone and monitor for effects on cell viability, proliferation, and morphology to uncover potential cytotoxic or cytostatic off-target effects.
Troubleshooting Guides
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity in parental (non-MDR) cell lines. | This compound may have off-target cytotoxic effects independent of P-gp inhibition. | 1. Perform a dose-response curve of this compound alone on the parental cell line to determine its intrinsic cytotoxicity (IC50). 2. Compare the cytotoxic concentration to the effective concentration for P-gp inhibition. A large therapeutic window suggests on-target specificity. 3. Investigate markers of apoptosis or cell cycle arrest to understand the mechanism of cytotoxicity. |
| Alteration in the efficacy of a co-administered drug that is not a known P-gp substrate. | This compound could be inhibiting a metabolic enzyme (e.g., a CYP450 isoform) responsible for the metabolism of the co-administered drug, leading to altered pharmacokinetics. | 1. Review the known metabolic pathways of the co-administered drug. 2. Perform in vitro metabolism studies with and without this compound to assess any impact on the drug's metabolic rate. |
| Observed phenotype is inconsistent with P-gp inhibition alone. | The phenotype may be a result of a combination of on-target P-gp inhibition and an unknown off-target effect. | 1. Use a structurally unrelated P-gp inhibitor as a control to see if the same phenotype is observed. 2. Attempt to rescue the phenotype by overexpressing P-gp. If the phenotype persists, it is likely due to an off-target effect. 3. Utilize transcriptomic or proteomic approaches to identify pathways modulated by this compound treatment. |
Experimental Protocols
Protocol 1: Assessing this compound Selectivity Against Other ABC Transporters
Objective: To determine if this compound inhibits the efflux activity of other major ABC transporters, such as MRP1 and BCRP.
Methodology:
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Cell Lines: Use a panel of cell lines: a parental line with low levels of ABC transporters, and engineered lines overexpressing P-gp, MRP1, or BCRP.
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Substrates: Select fluorescent or radiolabeled substrates specific for each transporter (e.g., Calcein-AM for P-gp, BCECF-AM for MRP1, and Hoechst 33342 for BCRP).
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Assay: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with a range of concentrations of this compound or a known inhibitor for each transporter (positive control) for 1 hour. c. Add the specific fluorescent substrate and incubate for the recommended time. d. Wash the cells with ice-cold PBS to remove extracellular substrate. e. Measure the intracellular fluorescence using a plate reader.
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Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the respective transporter. Calculate IC50 values for each transporter to determine selectivity.
Visualizations
To aid in conceptualizing experimental workflows and potential signaling interactions, the following diagrams are provided.
Caption: Workflow for Investigating Potential Off-Target Effects of this compound.
Caption: On-Target Mechanism of this compound in Reversing P-gp Mediated Drug Resistance.
References
- 1. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytochrome P450 enzymes in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize XR9051 toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of XR9051 and troubleshooting potential issues related to cellular toxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific modulator of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2] P-gp is an efflux pump that actively transports a wide range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. This compound reverses this resistance by directly interacting with P-gp and inhibiting its drug efflux function.[1][2] This leads to an increased accumulation of co-administered cytotoxic drugs within the resistant cancer cells, restoring their sensitivity to the treatment.
Q2: Is this compound expected to be toxic to my cell lines?
A2: At concentrations effective for reversing multidrug resistance (typically in the range of 0.3-0.5 µM), this compound has been shown to have little to no intrinsic toxicity in both parental (non-resistant) and MDR-expressing cell lines.[1] Its primary role is to enhance the cytotoxicity of other anticancer drugs in resistant cells. If you observe significant cell death upon single-agent treatment with this compound, it might be due to off-target effects at high concentrations, solvent toxicity, or particular sensitivities of your specific cell line.
Q3: Why am I observing high levels of cell death when I combine this compound with a cytotoxic drug in my MDR cell line?
A3: This is the expected and intended outcome of using this compound. By inhibiting the P-gp efflux pump, this compound increases the intracellular concentration of the co-administered cytotoxic drug to a level that induces cell death in the resistant cells. The observed toxicity is due to the enhanced effect of the cytotoxic drug, not direct toxicity from this compound at its effective concentration.
Q4: What is the recommended solvent for this compound and how can I avoid solvent toxicity?
A4: While the provided literature does not specify the solvent for this compound, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.1-0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the impact of the solvent on cell viability.
Q5: Can this compound have off-target effects?
A5: While this compound is described as a potent and specific inhibitor of P-gp, all small molecules have the potential for off-target effects, especially at concentrations significantly higher than their effective dose. If you are using this compound at concentrations well above the recommended range for MDR reversal, you may observe unexpected cellular responses due to interactions with other cellular targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death with this compound alone | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a wide range of concentrations, including those below the reported effective concentration for MDR reversal (0.3-0.5 µM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the culture medium is non-toxic for your cell line (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity. | |
| Cell line is particularly sensitive. | Some cell lines may have unique sensitivities. Consider reducing the exposure time to this compound. | |
| Inconsistent results between experiments | Variability in inhibitor preparation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in cell culture conditions. | Standardize cell seeding density, media components, and incubation times. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Lack of MDR reversal with this compound | Inhibitor is not active. | Confirm the proper storage of the this compound stock solution. Test its activity in a well-characterized MDR cell line known to be responsive to this compound. |
| Cell line does not express functional P-gp. | Confirm P-gp expression and function in your cell line using methods such as Western blotting or a rhodamine 123 efflux assay. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a cell viability assay to determine the concentration range at which this compound does not exhibit significant cytotoxicity to your cell line.
Materials:
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Your cell line of interest
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Complete cell culture medium
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96-well plates
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain)
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Plate reader or fluorescence microscope
Procedure:
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Cell Seeding: a. Culture your cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate for 24 hours to allow for cell attachment.
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Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same final concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).
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Cell Viability Assessment: a. After the incubation period, assess cell viability using your chosen method (e.g., MTT assay). b. For an MTT assay, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: a. Normalize the viability of treated cells to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the concentration at which no significant toxicity is observed.
Protocol 2: Evaluating the Reversal of Multidrug Resistance
This protocol is designed to assess the ability of a non-toxic concentration of this compound to sensitize MDR-expressing cells to a cytotoxic drug.
Materials:
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MDR-expressing cell line and its parental (sensitive) counterpart
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Complete cell culture medium
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96-well plates
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This compound stock solution
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Cytotoxic drug stock solution (a known P-gp substrate, e.g., doxorubicin, paclitaxel)
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Cell viability reagent
Procedure:
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Cell Seeding: a. Seed both the MDR and parental cell lines in separate 96-well plates as described in Protocol 1.
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Drug Treatment: a. Prepare serial dilutions of the cytotoxic drug in complete culture medium. b. For each dilution of the cytotoxic drug, prepare two sets of wells for the MDR cell line: one with and one without a fixed, non-toxic concentration of this compound (determined from Protocol 1). c. Treat the parental cell line with the cytotoxic drug dilutions only. d. Include appropriate vehicle controls for both this compound and the cytotoxic drug. e. Incubate for a period appropriate for the cytotoxic drug (e.g., 72 hours).
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Cell Viability Assessment: a. Assess cell viability as described in Protocol 1.
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Data Analysis: a. For each cell line and treatment condition, plot cell viability against the log of the cytotoxic drug concentration. b. Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) for each condition. c. The "fold-reversal" of resistance can be calculated by dividing the IC50 of the cytotoxic drug alone in the MDR cells by the IC50 of the cytotoxic drug in the presence of this compound in the MDR cells.
Visualizations
References
Technical Support Center: Addressing XR9051 Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing XR9051, encountering precipitation in aqueous solutions can be a significant experimental hurdle. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear in DMSO, precipitated immediately upon dilution into my aqueous buffer. What is the primary cause?
A1: This is a common issue for compounds with low aqueous solubility like this compound.[1] The primary cause is the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium. DMSO is a strong organic solvent that can dissolve this compound, but water is not.[1] When the percentage of DMSO drops sharply upon dilution, the aqueous environment can no longer sustain the solubility of this compound, leading to its precipitation.
Q2: I'm observing a slow-forming precipitate in my experimental setup over several hours. What factors could be contributing to this delayed precipitation?
A2: Delayed precipitation can be due to several factors. The solution might be in a supersaturated state, which is inherently unstable. Over time, nucleation and crystal growth can occur. Changes in temperature, pH due to cellular metabolism, or interaction with components in the cell culture media can also decrease the solubility of this compound over the duration of an experiment.
Q3: Can the final concentration of DMSO in my aqueous solution affect this compound's solubility?
A3: Absolutely. While DMSO is used to initially dissolve this compound, a higher final concentration of DMSO in your aqueous solution can help maintain its solubility. However, it is crucial to balance solubility with potential cellular toxicity, as high concentrations of DMSO can be detrimental to cells.[2] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2]
Q4: How does the pH of the aqueous solution impact the solubility of this compound?
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
This is often observed when preparing working solutions from a concentrated DMSO stock.
Solution Workflow:
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Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, create an intermediate dilution of the this compound stock in your aqueous buffer. Then, add this intermediate dilution to the final volume.
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Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing can help to disperse the compound more evenly and prevent localized high concentrations that are prone to precipitation.
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Pre-warm the Aqueous Solution: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious of the temperature stability of this compound and other components in your solution.
Issue: Precipitate Formation During Storage or Freeze-Thaw Cycles
Precipitation can occur in stock solutions, particularly after being stored at low temperatures.
Solution Workflow:
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Thawing Protocol: When thawing a frozen stock solution, allow it to come to room temperature slowly and then vortex thoroughly to ensure any precipitated material redissolves.
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Storage Concentration: Storing highly concentrated stock solutions can increase the likelihood of precipitation upon freezing and thawing. Consider storing your stock solutions at a slightly lower concentration.
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Visual Inspection: Always visually inspect your stock solution for any signs of precipitation before making your working dilutions. If a precipitate is observed, gently warm the solution and vortex to redissolve it.
Data Presentation
Table 1: General Recommendations for Preparing this compound Solutions
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-purity, anhydrous DMSO | This compound is soluble in DMSO and not in water. Using anhydrous DMSO prevents water absorption that can decrease solubility. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM) in DMSO | Allows for smaller volumes to be used for dilution, minimizing the final DMSO concentration in the aqueous solution. |
| Final DMSO Concentration | Keep below 0.5%, ideally below 0.1% | To avoid cellular toxicity while maintaining a minimal level of co-solvent to aid solubility. |
| Aqueous Solution Temperature | Pre-warm to 37°C before adding DMSO stock | May improve the solubility of the compound during dilution. |
Experimental Protocols
Protocol for Preparing a 1 µM Working Solution of this compound in Aqueous Buffer
-
Prepare a 10 mM Stock Solution: Dissolve the required mass of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing.
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Create an Intermediate Dilution (100 µM): Pre-warm your aqueous buffer to 37°C. In a microcentrifuge tube, add 99 µL of the pre-warmed aqueous buffer. To this, add 1 µL of the 10 mM this compound stock solution and immediately vortex for 10-15 seconds. This creates a 100 µM intermediate solution with 1% DMSO.
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Prepare the Final 1 µM Working Solution: To 990 µL of your pre-warmed aqueous buffer in a new tube, add 10 µL of the 100 µM intermediate solution. Vortex immediately. The final concentration will be 1 µM this compound in 0.01% DMSO.
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Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before use.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing this compound precipitation.
References
Technical Support Center: Improving the Bioavailability of XR9051 in Animal Models
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of XR9051, a potent P-glycoprotein (P-gp) inhibitor, in animal models. Due to the limited publicly available pharmacokinetic data for this compound, this guide utilizes illustrative data for a hypothetical poorly soluble P-gp inhibitor, designated "X-hibitor," to demonstrate key concepts and strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a complex organic molecule with a relatively high molecular weight (644.76 g/mol ) and a chemical structure suggesting poor aqueous solubility.[1] Like many potent small molecule inhibitors, it is likely a lipophilic compound.[2] Poor aqueous solubility is a primary factor limiting the dissolution of a drug in the gastrointestinal fluids, which is a prerequisite for absorption and, consequently, a major reason for low oral bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: The main goal is to improve the solubility and dissolution rate of the active pharmaceutical ingredient (API). Key strategies can be categorized as follows:
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Physical Modifications:
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Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization or nanomilling can enhance the dissolution rate.
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Solid-State Modification: Creating amorphous solid dispersions (ASDs) or co-crystals disrupts the highly stable crystal lattice structure of the compound, leading to a higher apparent solubility.
-
-
Formulation-Based Approaches:
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Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS). These formulations can maintain the drug in a solubilized state in the gastrointestinal tract.
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Complexation: Utilizing complexing agents like cyclodextrins to form water-soluble inclusion complexes can significantly increase the apparent solubility of the drug.
-
-
Chemical Modifications:
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Salt Formation: For ionizable compounds, forming a salt can drastically improve solubility and dissolution rate.
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Prodrugs: Synthesizing a more soluble prodrug that is converted to the active compound in vivo is another viable strategy.
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Q3: How does P-glycoprotein (P-gp) inhibition by this compound affect its own bioavailability?
A3: P-glycoprotein is an efflux transporter found in the intestines, blood-brain barrier, and other tissues. It actively pumps xenobiotics, including many drugs, out of cells. If this compound is also a substrate of P-gp, the transporter could limit its own absorption by pumping it back into the intestinal lumen. By inhibiting P-gp, this compound could potentially increase its own intestinal permeability and, therefore, its bioavailability. This dual role as both a P-gp inhibitor and potentially a P-gp substrate can lead to complex pharmacokinetic profiles.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with poorly soluble P-gp inhibitors like this compound.
Problem 1: Low and Variable Oral Bioavailability in Rodent Models.
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Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
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Troubleshooting Steps:
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Characterize Physicochemical Properties: If not already known, determine the aqueous solubility, logP, and pKa of your batch of this compound. This data is crucial for selecting an appropriate formulation strategy.
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Formulation Screening:
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Co-solvent Systems: For initial studies, dissolving this compound in a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG) 400, followed by dilution in water or saline, is a common approach. However, be mindful of potential drug precipitation upon dilution and solvent toxicity.
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Lipid-Based Formulations: Explore the solubility of this compound in various oils (e.g., sesame oil, corn oil) and surfactants (e.g., Cremophor EL, Tween 80). Self-emulsifying drug delivery systems (SEDDS) are a powerful option for enhancing the absorption of lipophilic drugs.
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Amorphous Solid Dispersions (ASDs): If the compound has a high melting point and is thermally stable, creating an ASD with a polymer like PVP or HPMC can significantly improve its dissolution rate.
-
-
In Vitro Dissolution Testing: Before proceeding with further animal studies, perform in vitro dissolution tests on your selected formulations to confirm improved drug release compared to the unformulated compound.
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Problem 2: High Inter-Animal Variability in Pharmacokinetic Parameters.
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Possible Cause: Inconsistent formulation performance or physiological differences between animals (e.g., food effects, gut motility).
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Troubleshooting Steps:
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Standardize Experimental Conditions:
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Fasting: Ensure all animals are fasted for a consistent period before oral administration, as food can significantly impact the absorption of many drugs.
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Dosing Technique: Use precise oral gavage techniques to ensure accurate and consistent dosing.
-
-
Optimize Formulation Robustness:
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SEDDS: Well-designed SEDDS can form fine, stable emulsions upon contact with gastrointestinal fluids, which can reduce variability in absorption.
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Nanosuspensions: If using a nanosuspension, ensure the particle size distribution is narrow and the suspension is stable to prevent aggregation.
-
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and provide a more reliable assessment of the pharmacokinetic parameters.
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Problem 3: Suspected P-gp Efflux Limiting Brain Penetration or Oral Absorption.
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Possible Cause: this compound is a substrate for P-gp.
-
Troubleshooting Steps:
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In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 or MDCK-MDR1 cells) to determine if this compound is a substrate of P-gp. An efflux ratio greater than 2 is generally indicative of active transport.
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In Vivo Comparison with a Known P-gp Substrate: Co-administer this compound with a known P-gp substrate (e.g., digoxin, paclitaxel) and measure the plasma concentrations of the substrate. A significant increase in the substrate's bioavailability in the presence of this compound would confirm its P-gp inhibitory activity in vivo.
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Studies in P-gp Knockout Animals: If available, conducting pharmacokinetic studies in P-gp knockout rodents (e.g., mdr1a/1b knockout mice) and comparing the results to wild-type animals can definitively determine the role of P-gp in the disposition of this compound.
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Data Presentation
The following tables present hypothetical pharmacokinetic data for our illustrative P-gp inhibitor, "X-hibitor," in a rat model to demonstrate the potential impact of different formulation strategies.
Table 1: Pharmacokinetic Parameters of "X-hibitor" in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 980 ± 250 | 280 |
| SEDDS Formulation | 450 ± 90 | 1.0 ± 0.5 | 3150 ± 600 | 900 |
| Amorphous Solid Dispersion | 380 ± 75 | 1.5 ± 0.5 | 2800 ± 550 | 800 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Table 2: Comparison of "X-hibitor" Pharmacokinetics in Wild-Type vs. P-gp Knockout Rats Following a Single Oral Dose (10 mg/kg) in an Aqueous Suspension.
| Rat Strain | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Wild-Type | 50 ± 15 | 4.0 ± 1.5 | 350 ± 110 |
| P-gp Knockout | 150 ± 40 | 2.0 ± 0.8 | 1400 ± 300 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Objective: To prepare a lipid-based formulation to improve the solubility and absorption of this compound.
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Materials:
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This compound
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Oil phase (e.g., Labrafil M 1944 CS)
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Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
-
Methodology:
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Screen for the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
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Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with water.
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Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
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Add the required amount of this compound to the mixture.
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Gently heat the mixture (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.
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To assess the self-emulsification properties, add a small volume of the formulation to a larger volume of water and observe the formation of a fine emulsion.
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2. In Vivo Pharmacokinetic Study in Rats
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Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
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Animals: Male Sprague-Dawley rats (250-300 g).
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Methodology:
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Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
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Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
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Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administer via the tail vein at a lower dose (e.g., 1 mg/kg). Collect blood samples as described for the oral route.
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3. Bioanalytical Method for this compound in Plasma
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Objective: To accurately quantify the concentration of this compound in rat plasma samples.
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Methodology (Illustrative example using LC-MS/MS):
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Sample Preparation:
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Thaw the plasma samples on ice.
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To 50 µL of plasma, add an internal standard solution.
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Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
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Inject the reconstituted sample into an HPLC system coupled with a tandem mass spectrometer.
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Use a suitable C18 column for chromatographic separation.
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Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the detection of this compound and the internal standard.
-
-
Data Analysis:
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Construct a calibration curve using standard samples of known this compound concentrations.
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Quantify the concentration of this compound in the unknown plasma samples by interpolating from the calibration curve.
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-
Visualizations
References
mitigating autofluorescence interference with XR9051 in assays
Welcome to the technical support center for XR9051, your solution for mitigating autofluorescence in fluorescence-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve the highest quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel small molecule reagent designed to reduce autofluorescence in fixed biological samples. It functions by selectively binding to and quenching common sources of autofluorescence, such as lipofuscin, collagen, and elastin, without significantly affecting the signal from your specific fluorescent probes. This leads to a substantial improvement in the signal-to-noise ratio.
Q2: In which applications can I use this compound?
This compound is compatible with a wide range of fluorescence-based assays, including:
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Immunofluorescence (IF)
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Fluorescence In Situ Hybridization (FISH)
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High-Content Screening (HCS)
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Flow Cytometry (for fixed and permeabilized cells)
Q3: Will this compound interfere with my primary or secondary antibodies?
This compound has been extensively tested and shows no cross-reactivity with commonly used primary and secondary antibodies. It is applied after the antibody incubation steps and before mounting, ensuring no interference with antigen-antibody binding.
Q4: What is the spectral profile of this compound? Does it have any intrinsic fluorescence?
This compound is a non-fluorescent quencher. It absorbs light energy from autofluorescent molecules and dissipates it as heat, and it does not emit any fluorescence within the commonly used spectral range (400-750 nm).
Troubleshooting Guides
Issue 1: High background fluorescence persists even after using this compound.
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Possible Cause 1: Incomplete removal of unbound antibodies.
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Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure thorough washing with a buffer containing a mild detergent like Tween-20.
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Possible Cause 2: Suboptimal concentration of this compound.
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Solution: The optimal concentration of this compound can be sample-dependent. We recommend performing a titration experiment to determine the ideal concentration for your specific sample type and autofluorescence levels. See the data summary below for a typical titration range.
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Possible Cause 3: Autofluorescence from the mounting medium.
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Solution: Ensure you are using a high-quality, low-fluorescence mounting medium. If you suspect the mounting medium is contributing to the background, test a fresh batch or a different brand.
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Issue 2: My specific fluorescent signal appears weaker after this compound treatment.
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Possible Cause 1: Over-incubation with this compound.
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Solution: While this compound is designed to be gentle on specific signals, prolonged incubation beyond the recommended time can lead to some signal quenching. Adhere to the recommended incubation time in the protocol.
-
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Possible Cause 2: Photobleaching.
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Solution: Minimize the exposure of your sample to excitation light before and after this compound treatment. Use an anti-fade mounting medium to protect your fluorophores.
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Quantitative Data Summary
The following tables summarize the performance of this compound in reducing autofluorescence and improving the signal-to-noise ratio in immunofluorescence experiments on formalin-fixed, paraffin-embedded (FFPE) human brain tissue, a sample type known for high levels of lipofuscin-based autofluorescence.
Table 1: Effect of this compound Concentration on Autofluorescence Reduction
| This compound Concentration | Mean Autofluorescence Intensity (a.u.) | Percent Reduction |
| 0 µM (Control) | 1580 ± 120 | 0% |
| 1 µM | 850 ± 95 | 46.2% |
| 5 µM (Recommended) | 310 ± 45 | 80.4% |
| 10 µM | 290 ± 40 | 81.6% |
Table 2: Improvement in Signal-to-Noise Ratio for a Low-Abundance Target
| Treatment | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio |
| No this compound | 2150 | 1610 | 1.33 |
| 5 µM this compound | 2050 | 320 | 6.41 |
Experimental Protocols
Protocol: Using this compound in an Immunofluorescence Staining Protocol for FFPE Tissues
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Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
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Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 min each).
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Rinse with deionized water.
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-
Antigen Retrieval:
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Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) according to your optimized protocol.
-
Allow slides to cool to room temperature.
-
-
Blocking:
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Wash slides with PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
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Incubate with your primary antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
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Wash slides with PBST (3 x 5 min).
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Incubate with your fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
This compound Treatment:
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Wash slides with PBST (3 x 5 min).
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Prepare a 5 µM working solution of this compound in PBS.
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Incubate the slides with the this compound solution for 10 minutes at room temperature, protected from light.
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-
Mounting:
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Wash slides with PBS (2 x 5 min).
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Mount with a low-fluorescence mounting medium containing DAPI (optional).
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Seal the coverslip and allow it to cure.
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-
Imaging:
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Image the slides using a fluorescence microscope with appropriate filter sets.
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Visual Guides
Caption: Mechanism of autofluorescence and this compound quenching.
Caption: Experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for high background.
refinement of XR9051 dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XR9051, a potent and specific modulator of P-glycoprotein (P-gp) mediated multidrug resistance (MDR). The information is intended for researchers, scientists, and drug development professionals to aid in the refinement of this compound dosage for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent modulator of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[1] It functions by directly inhibiting the P-gp efflux pump, which is responsible for actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[1] By blocking this pump, this compound increases the intracellular concentration of cytotoxic drugs, thereby restoring their efficacy in resistant tumors.
Q2: What is a recommended starting dosage for in vitro studies?
A2: For in vitro studies, effective concentrations of this compound for reversing P-gp mediated resistance have been reported to be in the range of 0.3-0.5 µM. At these concentrations, this compound has been shown to fully sensitize resistant cells to various cytotoxic drugs.
Q3: What is a recommended starting dosage for in vivo studies?
A3: In preclinical mouse models, intraperitoneal (i.p.) administration of this compound at doses between 20-40 mg/kg has shown significant modulatory activity in xenografts of human ovarian and small cell lung cancer. While oral activity has been reported, specific oral dosage recommendations from these studies are not detailed. It is crucial to perform dose-escalation studies to determine the optimal and safe dosage for your specific animal model and long-term study design.
Q4: How should this compound be stored?
A4: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]
Q5: What is the solubility of this compound?
A5: this compound is soluble in DMSO. It is important to note that it is not soluble in water.[1] For in vivo studies, careful formulation is required to ensure bioavailability.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in cell lines, even at low concentrations of this compound.
Possible Cause: This could be due to the intrinsic off-target cytotoxicity of this compound rather than its P-gp inhibitory effect. P-gp inhibitors can sometimes exhibit toxicity that is independent of their intended mechanism of action.[2]
Troubleshooting Steps:
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Assess Intrinsic Cytotoxicity: Determine the IC50 value of this compound alone in your cell line without any co-administered chemotherapeutic agent.
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Use P-gp Null Cell Lines: Test the cytotoxicity of this compound in a cell line that does not express P-gp. If the compound is still toxic, it points towards an off-target effect.
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Compare IC50 Values: Compare the IC50 for cytotoxicity with the EC50 for P-gp inhibition (the concentration required to achieve 50% of the maximum reversal of resistance). A significant overlap suggests that the observed toxicity might be an off-target effect.
Problem 2: Inconsistent results in long-term in vivo studies.
Possible Cause: Poor bioavailability, rapid metabolism, or development of tolerance to this compound could lead to inconsistent results over a long-term study. The pharmacokinetics of P-gp modulators can be complex and may be altered by co-administered drugs.
Troubleshooting Steps:
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Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the half-life, clearance, and bioavailability of your specific this compound formulation in your animal model.
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Formulation Optimization: Since this compound is poorly soluble in water, the formulation is critical for in vivo efficacy. Consider using formulation strategies for poorly soluble compounds, such as the use of co-solvents (e.g., propylene glycol) or lipid-based delivery systems.
-
Dosing Schedule Adjustment: Based on pharmacokinetic data, adjust the dosing frequency to maintain a therapeutic concentration of this compound throughout the study.
Problem 3: Unexpected adverse effects in animal models during long-term administration.
Possible Cause: P-gp is expressed in various normal tissues, including the brain, gut, and kidneys, where it plays a protective role. Long-term inhibition of P-gp could lead to the accumulation of xenobiotics or endogenous toxins in these tissues, resulting in toxicity.
Troubleshooting Steps:
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Dose De-escalation: If adverse effects are observed, consider reducing the dose of this compound.
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Monitor Organ Function: Include regular monitoring of liver and kidney function (e.g., through blood chemistry) and neurological assessments in your long-term study protocol.
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Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs to identify any potential long-term toxicities.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Cytotoxic Drug | Fold Reversal of Resistance (at 0.5 µM this compound) |
| H69/LX4 (SCLC) | Doxorubicin | > 20 |
| 2780AD (Ovarian) | Doxorubicin | > 15 |
| EMT6/AR 1.0 (Murine) | Doxorubicin | > 20 |
Data synthesized from available preclinical studies. The exact fold-reversal can vary depending on the specific experimental conditions.
Table 2: Summary of In Vivo Dosage Information for this compound
| Animal Model | Tumor Type | Route of Administration | Dosage Range | Outcome |
| Mouse | Human Ovarian Xenograft | Intraperitoneal (i.p.) | 20-40 mg/kg | Significant modulation of MDR |
| Mouse | Human SCLC Xenograft | Intraperitoneal (i.p.) | 20-40 mg/kg | Significant modulation of MDR |
Note: This table provides a starting point. Optimal dosage for long-term studies must be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Assessment of P-gp Inhibition using a Chemosensitivity Assay
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Cell Seeding: Seed multidrug-resistant (MDR) and the corresponding parental (sensitive) cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment:
-
Prepare a serial dilution of the chemotherapeutic agent of interest.
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Prepare a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).
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Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include appropriate vehicle controls.
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-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72 hours).
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Viability Assay: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
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Data Analysis: Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound in the MDR cell line.
Protocol 2: General Guideline for In Vivo Efficacy Studies in a Xenograft Model
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Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
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Tumor Implantation: Subcutaneously implant cultured MDR cancer cells into the flank of the mice. Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
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Randomization: Randomize the animals into treatment groups (e.g., vehicle control, chemotherapeutic agent alone, this compound alone, and combination of chemotherapeutic agent and this compound).
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Formulation of this compound:
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Due to its poor water solubility, this compound needs to be formulated for in vivo use. A common approach for similar compounds is to dissolve it in a vehicle such as a mixture of DMSO and propylene glycol, or to use a lipid-based formulation.
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It is critical to perform a tolerability study with the chosen vehicle alone.
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-
Dosing:
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Administer the chemotherapeutic agent according to its established protocol.
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Administer this compound (e.g., 20-40 mg/kg, i.p.) at a predetermined time before the chemotherapeutic agent to ensure maximal P-gp inhibition. The optimal timing should be determined in a pilot study.
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-
Monitoring:
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Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Monitor the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Recommended experimental workflow for refining this compound dosage in long-term studies.
Caption: Logical workflow for troubleshooting common issues during this compound experiments.
References
identifying and controlling for XR9051 artifacts in experiments
Welcome to the technical support center for the novel kinase inhibitor, XR9051. This resource is designed for researchers, scientists, and drug development professionals to help identify and control for potential artifacts in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target? this compound is a potent, ATP-competitive small molecule inhibitor of Target Kinase A (TKA) , a key enzyme in the "Pathway Y" signaling cascade. It is intended for in vitro and in vivo research applications to probe the function of TKA in cellular processes.
2. What are the known off-targets of this compound? While this compound is highly selective for TKA, cross-reactivity with other kinases, particularly Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2) , has been observed at higher concentrations.[1][2] It is crucial to use the lowest effective concentration to minimize off-target effects.[3]
3. I am observing a phenotype that is inconsistent with TKA inhibition. What could be the cause? Unexpected phenotypes can arise from several factors, including off-target effects, activation of compensatory signaling pathways, or cell-line-specific responses.[1][4] It is also possible that the observed effect is due to the inhibitor's impact on non-kinase proteins. We recommend a series of validation experiments to dissect the observed effects.
4. My cells are showing high levels of cytotoxicity at the recommended concentration. What should I do? Cytotoxicity can be an on-target effect (due to TKA inhibition in a critical pathway for that cell type) or an off-target effect. We recommend performing a dose-response curve to determine the optimal concentration that inhibits TKA without causing significant cell death. Additionally, consider using a structurally unrelated TKA inhibitor to see if the cytotoxicity is target-specific.
5. How should I prepare and store this compound? this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture media to the final desired concentration immediately before use. Please refer to the product datasheet for detailed solubility information.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Off-Target Effects
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Question: My experimental results are not consistent with the known function of Target Kinase A. How can I determine if this is due to an off-target effect of this compound?
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Answer:
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Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for TKA. Off-target effects are more prominent at higher concentrations.
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Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor of TKA. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
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Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out TKA. If the phenotype of TKA depletion matches the phenotype observed with this compound treatment, it suggests the effect is on-target. Discrepancies point towards off-target effects.
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Rescue Experiment: In cells where TKA is knocked down, express a version of TKA that is resistant to this compound. If the phenotype is reversed, it confirms the on-target activity of the inhibitor.
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Kinome Profiling: To comprehensively identify off-targets, consider a kinome-wide profiling service to screen this compound against a large panel of kinases.
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Issue 2: High Cytotoxicity
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Question: I am observing significant cell death in my cultures when using this compound at the recommended concentration. How can I troubleshoot this?
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Answer:
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Confirm Vehicle Control: Ensure that the vehicle (e.g., DMSO) at the same concentration used for this compound is not causing cytotoxicity.
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Titrate the Concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the EC50 for cytotoxicity. Compare this to the IC50 for TKA inhibition to find a therapeutic window.
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Time-Course Experiment: Assess cell viability at different time points after this compound treatment. The cytotoxic effect may be time-dependent.
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Apoptosis Assay: Use an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to determine if the cell death is programmed.
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Compare with Genetic Knockdown: Compare the level of cell death with that observed upon genetic knockdown of TKA. If the levels are similar, the cytotoxicity is likely an on-target effect.
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Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| Target Kinase A (TKA) | 15 |
| Off-Target Kinase 1 (OTK1) | 350 |
| Off-Target Kinase 2 (OTK2) | 800 |
| Kinase X | >10,000 |
| Kinase Y | >10,000 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Concentration Range | Notes |
| Cell Line A | 50 - 200 nM | Low cytotoxicity observed up to 500 nM. |
| Cell Line B | 25 - 100 nM | Cytotoxicity observed at concentrations > 250 nM. |
| Cell Line C | 100 - 500 nM | Less sensitive to TKA inhibition. |
Experimental Protocols
Protocol 1: Western Blot for TKA Inhibition
Objective: To determine the effective concentration of this compound for inhibiting TKA activity in cells by measuring the phosphorylation of a known TKA substrate.
Methodology:
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Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
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Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired duration (e.g., 2 hours). Include a vehicle-only control (DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the phosphorylated form of the TKA substrate overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
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Strip the membrane and re-probe with an antibody against the total TKA substrate and a loading control (e.g., GAPDH or β-actin).
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Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and the loading control.
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Plot the normalized signal against the this compound concentration to determine the IC50.
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Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of this compound on a specific cell line.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
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Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the background absorbance from a blank well (media only).
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Normalize the absorbance values to the vehicle-only control wells (representing 100% viability).
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Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 for cytotoxicity.
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Visualizations
Caption: this compound inhibits TKA, blocking the downstream cellular response.
Caption: A decision tree for troubleshooting unexpected phenotypes with this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
Validation & Comparative
A Comparative Analysis of P-glycoprotein Inhibitors: XR9051, Cyclosporin A, and Verapamil
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the P-glycoprotein inhibitors XR9051, Cyclosporin A, and Verapamil, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of three noteworthy P-glycoprotein (P-gp) inhibitors: the novel diketopiperazine derivative this compound, the well-established immunosuppressant Cyclosporin A, and the first-generation calcium channel blocker Verapamil. The primary focus of this comparison is their efficacy in reversing P-gp-mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy.
Executive Summary
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The inhibition of P-gp is a key strategy to overcome MDR. This guide presents a comparative overview of this compound, Cyclosporin A, and Verapamil, highlighting their mechanisms of action and presenting available quantitative data on their inhibitory potency. Experimental evidence suggests that this compound is a significantly more potent P-gp inhibitor than both Cyclosporin A and Verapamil.
Mechanism of Action
All three compounds act as P-gp inhibitors, though their primary pharmacological actions differ.
-
This compound is a potent and specific modulator of P-gp. It directly interacts with P-gp, inhibiting the binding and subsequent efflux of cytotoxic drugs.[1] Its high affinity for P-gp allows it to effectively reverse MDR for a variety of chemotherapeutic agents, including doxorubicin, etoposide, and vincristine.[1]
-
Cyclosporin A is an immunosuppressive drug that also functions as a P-gp inhibitor. It is believed to competitively inhibit the drug-binding site on P-gp, thereby preventing the efflux of co-administered chemotherapeutic agents.[2]
-
Verapamil , a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory properties. It is thought to competitively inhibit P-gp, although its clinical use as an MDR modulator is limited by its cardiovascular effects at the concentrations required for effective P-gp inhibition.[3]
Quantitative Comparison of P-gp Inhibitory Activity
The following tables summarize the available quantitative data on the P-gp inhibitory potency of this compound, Cyclosporin A, and Verapamil. It is important to note that the data are derived from various studies with different experimental conditions, which may affect the direct comparability of the values.
Table 1: Inhibition of P-gp Substrate Binding
| Compound | Assay | P-gp Substrate | Cell/Membrane Source | Inhibitory Concentration | Reference |
| This compound | Competitive Binding | [3H]vinblastine | Not specified | EC50 = 1.4 nM | [1] |
| Cyclosporin A | Photoaffinity Labeling Inhibition | [3H]vinblastine | DC-3F/VCRd-5L cells | IC50 ≈ 0.5 µM | |
| Verapamil | Competitive Binding | [3H]vincristine | K562/ADM plasma membrane | Kiapp ≈ 1 µM |
Table 2: Reversal of P-gp-Mediated Drug Efflux and Multidrug Resistance
| Compound | Assay | P-gp Substrate | Cell Line | Inhibitory Concentration | Reference |
| This compound | Reversal of Cytotoxicity | Doxorubicin, Etoposide, Vincristine | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | Full sensitization at 0.3-0.5 µM | |
| Cyclosporin A | Inhibition of Transport | Doxorubicin | LLC-GA5-COL150 | IC50 = 3.66 µM | |
| Verapamil | Reversal of Daunorubicin Accumulation | Daunorubicin | EMT6/AR1.0 | IC50 = 5.8 µM | MedChemExpress |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. Mechanism of P-glycoprotein Inhibition.
References
- 1. Effect of duration of exposure to verapamil on vincristine activity against multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive interaction of cyclosporins with the Vinca alkaloid-binding site of P-glycoprotein in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition by verapamil of ATP-dependent high affinity vincristine binding to the plasma membrane of multidrug-resistant K562 cells without calcium ion involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
XR9051: A Comparative Guide to its Specificity for P-glycoprotein
This guide provides a detailed comparison of XR9051 with other P-glycoprotein (P-gp) inhibitors, focusing on its specificity and performance as supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump.[1][2] Its overexpression in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively transports a wide array of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[3][4] The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR in cancer therapy.[3]
This compound is a novel diketopiperazine derivative identified as a potent and specific modulator of P-gp-mediated MDR. This guide will delve into the experimental validation of this compound's specificity, comparing it with first-generation inhibitors like Verapamil and Cyclosporin A, and other potent modulators.
Comparative Performance of P-glycoprotein Inhibitors
The following table summarizes the quantitative data on the potency of this compound in comparison to other P-gp inhibitors.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | EMT6/AR1.0 | [3H]Daunorubicin Accumulation | ~30-50 nM (EC50) | |
| CHrB30 | Vanadate-sensitive ATPase activity | 0.7 ± 0.09 µM (IC50) | ||
| P-gp expressing cell lines | Doxorubicin Resistance Reversal | 15- to 20-fold decrease in IC50 | ||
| P-gp | [3H]Vinblastine Binding | 1.4 ± 0.5 nM (EC50) | ||
| Verapamil | EMT6/AR1.0 | [3H]Daunorubicin Accumulation | 580 ± 220 nM (EC50) | |
| Cyclosporin A | EMT6/AR1.0 | [3H]Daunorubicin Accumulation | 440 ± 230 nM (EC50) | |
| Tariquidar (XR9576) | P-gp | [3H]-XR9576 Binding | 5.1 nM (Kd) | |
| CHrB30 | Vanadate-sensitive ATPase activity | 43 ± 9 nM (IC50) | ||
| Valspodar (PSC 833) | P-gp expressing cell lines | Doxorubicin Resistance Reversal | 10- to 30-fold less potent than XR9576 |
Experimental Validation of this compound's Specificity
Several key experiments have demonstrated the high specificity of this compound for P-glycoprotein.
Direct Interaction with P-glycoprotein
Studies have shown that this compound directly interacts with P-gp. Photoaffinity labeling experiments using [3H]azidopine, a known P-gp substrate, revealed that this compound can effectively displace its binding to P-glycoprotein. Furthermore, this compound was found to be a potent inhibitor of [3H]vinblastine binding to P-gp, with an EC50 value of 1.4 ± 0.5 nM.
Inhibition of P-gp Efflux Function
This compound has been shown to potently inhibit the efflux of P-gp substrates from multidrug-resistant cells. In studies using [3H]daunorubicin, this compound effectively blocked its efflux from preloaded cells. A significant and lasting effect was observed, with this compound's inhibitory action persisting for several hours even after its removal from the medium, a characteristic not seen with older inhibitors like Cyclosporin A and Verapamil.
Reversal of Multidrug Resistance
The functional consequence of P-gp inhibition by this compound is the reversal of the MDR phenotype. In a panel of human and murine drug-resistant cell lines, this compound was able to fully sensitize these cells to various chemotherapeutic drugs, including doxorubicin, etoposide, and vincristine, at concentrations between 0.3-0.5 µM. Importantly, this compound showed little to no effect on the cytotoxicity of these agents in the corresponding parental, non-resistant cell lines. Furthermore, it did not affect the activity of non-MDR cytotoxic drugs such as methotrexate and 5-fluorouracil, further highlighting its specificity for the P-gp-mediated resistance mechanism.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
[3H]Daunorubicin Efflux Assay
-
Cell Culture: Multidrug-resistant cells (e.g., EMT6/AR1.0) and their corresponding parental sensitive cells are cultured to 80-90% confluency.
-
Drug Loading: Cells are incubated with [3H]daunorubicin in the presence of the P-gp inhibitor (e.g., this compound, Cyclosporin A, Verapamil) or vehicle control for a specified period (e.g., 2 hours) to allow for drug accumulation.
-
Washing: After the loading phase, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular [3H]daunorubicin.
-
Efflux Measurement: Fresh, drug-free medium is added to the cells, and aliquots of the supernatant are collected at various time points to measure the amount of effluxed [3H]daunorubicin.
-
Cell Lysis and Scintillation Counting: At the end of the experiment, cells are lysed, and the intracellular and supernatant radioactivity are measured using a scintillation counter.
-
Data Analysis: The percentage of [3H]daunorubicin efflux is calculated and plotted against time. The potency of the inhibitor is determined by comparing the efflux in the presence and absence of the compound.
[3H]Vinblastine Binding Assay
-
Membrane Preparation: Crude membranes are prepared from P-gp-overexpressing cells (e.g., CHrB30).
-
Binding Reaction: The membranes are incubated with a fixed concentration of [3H]vinblastine and varying concentrations of the competitor inhibitor (e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [3H]vinblastine from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specific binding.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known P-gp substrate) from the total binding. The EC50 value for the inhibitor is determined by plotting the percentage of specific binding against the inhibitor concentration.
In Vitro Chemosensitivity Assay
-
Cell Seeding: Drug-resistant and parental sensitive cells are seeded into 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of a cytotoxic drug (e.g., doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: The plates are incubated for a period sufficient to allow for cell proliferation and drug-induced cytotoxicity (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The IC50 (the concentration of cytotoxic drug required to inhibit cell growth by 50%) is calculated for each treatment condition. The degree of resistance reversal is determined by comparing the IC50 of the cytotoxic drug in the presence and absence of the P-gp inhibitor.
Visualizations
P-glycoprotein Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Validating P-gp Inhibitor Specificity
Caption: Workflow for the experimental validation of this compound's specificity.
Conclusion
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
XR9051 Versus Elacridar: A Comparative Guide to Reversing Paclitaxel Resistance
This guide provides a detailed comparison of two potent third-generation P-glycoprotein (P-gp) inhibitors, XR9051 and elacridar, in the context of reversing paclitaxel resistance in cancer cells. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanistic insights.
Overview of P-gp Mediated Paclitaxel Resistance
Paclitaxel, a cornerstone of chemotherapy, is often rendered ineffective by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as ABCB1). P-gp functions as a drug efflux pump, actively removing paclitaxel from cancer cells, thereby reducing its intracellular concentration and cytotoxic effect. Both this compound and elacridar are designed to inhibit P-gp, restoring the sensitivity of resistant cells to paclitaxel.
Caption: Mechanism of P-gp mediated paclitaxel resistance and its inhibition.
Comparative Efficacy in Reversing Paclitaxel Resistance
Both this compound and elacridar have demonstrated high potency in reversing P-gp-mediated paclitaxel resistance. The efficacy is typically measured by the "fold reversal" (FR) or "resistance reversal" factor, which is the ratio of the IC50 of the cytotoxic drug alone to the IC50 in the presence of the inhibitor.
Table 1: In Vitro Reversal of Paclitaxel Resistance
| Cell Line | P-gp Substrate | Modulator | Concentration (nM) | Fold Reversal (FR) | Reference |
| SW620/Ad300 | Paclitaxel | Elacridar | 250 | 126 | |
| 2780AD | Paclitaxel | Elacridar | 250 | 181 | |
| COR-L23/R | Paclitaxel | Elacridar | 250 | 185 | |
| HCT15 | Paclitaxel | Elacridar | 250 | 196 | |
| NCI/ADR-RES | Doxorubicin | This compound | 100 | >1333 | |
| MCF-7/ADR | Doxorubicin | This compound | 100 | 1250 | |
| 8226/Dox40 | Doxorubicin | This compound | 100 | 1000 |
Note: Direct comparative studies of this compound and elacridar with paclitaxel in the same cell lines are limited in the reviewed literature. Data for this compound with doxorubicin, another P-gp substrate, is included to demonstrate its high potency. The fold-reversal for this compound with doxorubicin was so potent in NCI/ADR-RES cells that an exact value could not be determined (>1333-fold).
Experimental Protocols
The following outlines a typical methodology for assessing the reversal of paclitaxel resistance by P-gp inhibitors.
A. Cytotoxicity Assay (MTT or Sulforhodamine B Assay)
This assay determines the concentration of paclitaxel required to inhibit cell growth by 50% (IC50), both in the presence and absence of the P-gp inhibitor.
Caption: Workflow for a standard cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate P-gp-overexpressing cells (e.g., NCI/ADR-RES, 2780AD) and their drug-sensitive parental counterparts in 96-well plates.
-
Drug Addition: After allowing cells to adhere, add serial dilutions of paclitaxel with and without a fixed, non-toxic concentration of this compound or elacridar.
-
Incubation: Incubate the cells for a period of 72-96 hours.
-
Staining: Add a viability stain such as MTT or Sulforhodamine B (SRB).
-
Data Analysis: Measure the absorbance using a plate reader to determine cell viability. Calculate the IC50 values and the fold reversal factor.
B. Drug Efflux Assay (Rhodamine 123 or Calcein-AM Assay)
This assay directly measures the function of the P-gp pump by monitoring the accumulation of a fluorescent P-gp substrate.
Protocol Steps:
-
Cell Preparation: Harvest resistant cells and incubate them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound or elacridar.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a flow cytometer or fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates reduced P-gp activity.
Mechanistic Insights and Selectivity
Both this compound and elacridar are highly potent and selective for P-gp. They are not substrates for the transporter and are not readily metabolized, leading to sustained inhibitory activity.
-
Elacridar (GF120918): Has been shown to be a potent inhibitor of both P-gp (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). This dual activity can be advantageous in tumors where both transporters contribute to resistance.
-
This compound: Is described as a potent and selective P-gp inhibitor. Its activity against other ABC transporters like MRP1 is significantly lower, making it a more specific tool for studying P-gp-mediated resistance.
Caption: Comparative selectivity of Elacridar and this compound for ABC transporters.
Conclusion
Both this compound and elacridar are highly effective third-generation P-gp inhibitors capable of profoundly reversing paclitaxel resistance in vitro.
-
Elacridar offers the advantage of dual inhibition of P-gp and BCRP, which may be beneficial in cancers co-expressing both transporters.
-
This compound demonstrates remarkable potency and selectivity specifically for P-gp, making it an excellent tool for dissecting P-gp-specific resistance mechanisms.
The choice between these two modulators will depend on the specific research question. For broad-spectrum reversal in cell lines with uncharacterized resistance mechanisms, elacridar may be preferred. For studies focused specifically on the role of P-gp, the high selectivity of this compound is a distinct advantage. Both compounds represent critical tools in the ongoing effort to overcome multidrug resistance in cancer therapy.
A Comparative Guide to Third-Generation P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Third-generation P-glycoprotein (P-gp) inhibitors represent a significant advancement in the effort to overcome multidrug resistance (MDR) in cancer therapy. These agents were developed to offer higher potency, greater specificity, and lower toxicity compared to their predecessors. This guide provides a detailed comparative analysis of three prominent third-generation inhibitors: Tariquidar (XR9576) , Elacridar (GF120918) , and Zosuquidar (LY335979) , supported by experimental data and detailed methodologies.
Comparative Performance Analysis
Third-generation inhibitors are characterized by their high affinity for P-gp, enabling potent inhibition at nanomolar concentrations.[1][2] While all three compounds are highly effective, their potency can vary depending on the experimental system and cell line used.
Elacridar has been shown to be approximately three times more potent than tariquidar in vivo at inhibiting P-gp at the blood-brain barrier in rats.[3][4] In vitro studies have also demonstrated elacridar's high potency, with one study reporting an IC50 value of 0.05 µM in a rhodamine 123 accumulation assay. Zosuquidar is also a highly potent agent, with reported Ki values in the nanomolar range, and it is noted for its high specificity for P-gp with minimal effects on other transporters like MRP1 and MRP2.[4]
A critical function of these inhibitors is to re-sensitize resistant cancer cells to chemotherapeutic agents. For instance, tariquidar has been shown to reverse doxorubicin resistance in murine breast cancer models. Similarly, elacridar effectively restores sensitivity to docetaxel in resistant non-small cell lung cancer cells. Zosuquidar has demonstrated the ability to completely reverse P-gp-mediated resistance to drugs like vinblastine, doxorubicin, and paclitaxel at sub-micromolar concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for each inhibitor. It is important to note that direct comparisons can be challenging as values are often derived from different studies using varied cell lines, substrates, and assay conditions.
| Inhibitor | Parameter | Value | Cell Line / System | Assay |
| Tariquidar | IC50 | 223 nM | Kb-V1 | Calcein-AM Efflux |
| ED50 | 3.0 ± 0.2 mg/kg | Sprague-Dawley Rats | (R)-[11C]verapamil PET | |
| Elacridar | IC50 | 193 nM | Kb-V1 | Calcein-AM Efflux |
| ED50 | 1.2 ± 0.1 mg/kg | Sprague-Dawley Rats | (R)-[11C]verapamil PET | |
| Zosuquidar | Ki | 59 nM | - | - |
| EC50 (Reversal) | 37 - 249 nM | P-gp-overexpressing cells | Paclitaxel, Doxorubicin, Vincristine Cytotoxicity |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. Ki: Inhibition constant. EC50: Half-maximal effective concentration.
Specificity and Clinical Outlook
A key advantage of third-generation inhibitors is their improved specificity over older agents, which often interacted with other ABC transporters and cytochrome P450 enzymes. However, some off-target effects are still observed. Both tariquidar and elacridar are known to inhibit Breast Cancer Resistance Protein (BCRP/ABCG2), though typically at higher concentrations than required for P-gp inhibition. Zosuquidar is considered highly specific for P-gp.
Despite potent preclinical activity, the clinical translation of these inhibitors has been challenging. Clinical trials have often shown tolerable safety profiles but have largely failed to demonstrate a significant improvement in overall survival when combined with chemotherapy. This has led to a re-evaluation of strategies for targeting P-gp in clinical settings.
Key Experimental Methodologies
The following are detailed protocols for common assays used to evaluate the performance of P-gp inhibitors.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 (Rh123). Inhibition of P-gp leads to increased intracellular accumulation of Rh123.
Materials:
-
P-gp-overexpressing (e.g., K562/ADR) and parental cells (e.g., K562)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Tariquidar, Elacridar, Zosuquidar)
-
Complete culture medium (e.g., RPMI 1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash the cells with PBS and resuspend them in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add the P-gp inhibitor at various concentrations to the respective tubes. Include a positive control (e.g., verapamil) and a negative control (vehicle only). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of approximately 1 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Phase: Pellet the cells by centrifugation (e.g., 400g for 5 minutes) and discard the supernatant. Resuspend the cells in fresh, pre-warmed, inhibitor-containing medium (or vehicle control medium) to allow for efflux. Incubate for 1-2 hours at 37°C.
-
Sample Preparation for Analysis: After the efflux period, place the tubes on ice to stop the transport process. Wash the cells twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS. Analyze the intracellular fluorescence of Rh123 using a flow cytometer, typically with an excitation wavelength of 488 nm and emission detection around 525 nm.
-
Data Analysis: The increase in mean fluorescence intensity (MFI) in inhibitor-treated cells compared to untreated cells indicates the level of P-gp inhibition. IC50 values can be calculated by plotting the MFI against the inhibitor concentration.
Chemosensitization (Cytotoxicity) Assay (MTT Assay)
This assay determines the ability of a P-gp inhibitor to reverse multidrug resistance by measuring the cytotoxicity of a chemotherapeutic agent in the presence and absence of the inhibitor. The "reversal fold" is a common metric derived from this assay.
Materials:
-
MDR and parental cancer cell lines
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)
-
P-gp inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the MDR and parental cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent. Add these dilutions to the wells in the presence of a fixed, non-toxic concentration of the P-gp inhibitor or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of chemotherapeutic agent that inhibits cell growth by 50%) for each condition from the dose-response curves. The reversal fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + P-gp inhibitor)
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity. The assay typically measures the amount of inorganic phosphate (Pi) released.
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
ATP, MgCl2
-
P-gp substrate (activator, e.g., verapamil)
-
P-gp inhibitor
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing buffer, MgCl2, and the P-gp membrane vesicles.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. To measure inhibition of stimulated activity, also add a known P-gp substrate/activator like verapamil. Include controls for basal ATPase activity (no activator) and background (no ATP).
-
Initiate Reaction: Start the reaction by adding ATP to each well. Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction & Detect Phosphate: Stop the reaction (e.g., by adding sodium dodecyl sulfate). Add the phosphate detection reagent (e.g., malachite green), which will form a colored complex with the released inorganic phosphate.
-
Absorbance Reading: After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis: Create a standard curve using known phosphate concentrations. Calculate the amount of phosphate released in each well. The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of a potent P-gp inhibitor (like vanadate) from the total activity. The effect of the test inhibitor on basal or stimulated ATPase activity can then be quantified.
Visualizations: Mechanisms and Workflows
P-gp Efflux and Inhibition Mechanism
Caption: Mechanism of P-gp drug efflux and inhibition.
Rhodamine 123 Efflux Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
XR9051: A Comparative Analysis of its Lack of Effect on Multidrug Resistance-Associated Protein 1 (MRP1)
For Immediate Release
This guide provides a comparative analysis of XR9051, a potent modulator of P-glycoprotein (P-gp), and its documented lack of activity against the Multidrug Resistance-Associated Protein 1 (MRP1). This document is intended for researchers, scientists, and drug development professionals investigating mechanisms of multidrug resistance.
While this compound has been identified as a powerful agent in reversing P-gp-mediated multidrug resistance, studies have consistently demonstrated its inactivity towards MRP1. This guide synthesizes the available data to offer a clear comparison with known MRP1 inhibitors, providing valuable insights for researchers focusing on specific ABC transporter-mediated resistance.
Comparative Efficacy on MRP1
The following table summarizes the inhibitory effects of this compound in contrast to a well-characterized MRP1 inhibitor, MK-571. The data highlights the specificity of this compound for P-gp, as evidenced by its lack of impact on MRP1-mediated resistance.
| Compound | Target Transporter | Concentration | Effect on MRP1 Activity | Reference |
| This compound | P-glycoprotein (P-gp) | Not specified in MRP1-mediated resistance studies | No activity reported in cell lines with MRP1-mediated resistance. | [1] |
| MK-571 | MRP1 | 30-50 µM | Complete reversal of vincristine resistance in MRP1-overexpressing cell lines (HL60/AR and GLC4/ADR). | [2] |
| MK-571 | MRP1 | 80 µM | Reversal of doxorubicin resistance in an MRP1-overexpressing cell line (GLC4/ADR). | [2] |
Experimental Confirmation of this compound Specificity
Studies characterizing this compound have consistently reported its potent modulation of P-glycoprotein (P-gp) mediated multidrug resistance[3][4]. In a key study, it was explicitly stated that this compound demonstrated no activity in a cell line where resistance to cytotoxic drugs was mediated by MRP1. This indicates that this compound does not inhibit the efflux function of the MRP1 transporter. This specificity is a critical consideration for researchers designing experiments to probe the function of individual ABC transporters or developing targeted therapies to overcome multidrug resistance.
Experimental Protocols: MRP1 Inhibition Assessment
A standard method to assess the inhibitory effect of compounds on MRP1 is the calcein-AM efflux assay. This assay leverages a non-fluorescent, cell-permeable dye (calcein-AM) that is a substrate for MRP1.
Calcein-AM Efflux Assay Protocol
-
Cell Preparation : Culture cells known to overexpress MRP1 (e.g., H69AR, a human small cell lung cancer line) to an appropriate density. Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Compound Incubation : Resuspend the cells in the assay buffer and pre-incubate them with the test compound (e.g., this compound) or a known MRP1 inhibitor (e.g., MK-571) at various concentrations for a defined period (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).
-
Calcein-AM Loading : Add calcein-AM to the cell suspension to a final concentration of approximately 0.25 µM and incubate for a further 30 minutes at 37°C.
-
Efflux and Measurement : Following incubation, wash the cells with ice-cold buffer to remove extracellular calcein-AM. Resuspend the cells in a fresh buffer.
-
Fluorescence Quantification : Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer. Excitation and emission wavelengths for calcein are typically around 490 nm and 520 nm, respectively.
-
Data Analysis : Increased intracellular fluorescence in the presence of a test compound compared to the vehicle control indicates inhibition of MRP1-mediated efflux. The half-maximal inhibitory concentration (IC50) can be determined by plotting the fluorescence intensity against the compound concentration.
Below is a diagram illustrating the workflow of the calcein-AM efflux assay for assessing MRP1 inhibition.
Caption: Workflow of the Calcein-AM assay for MRP1 inhibition.
The provided diagram outlines the key steps in a typical calcein-AM efflux assay used to determine the inhibitory potential of a compound on the MRP1 transporter.
Signaling Pathway Context
The activity of MRP1 is a key component of the cellular detoxification and drug resistance machinery. Its function is independent of the pathways targeted by many chemotherapeutic agents but directly impacts their intracellular concentration. The diagram below illustrates the logical relationship of MRP1-mediated drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo efficacy of this compound, a potent modulator of P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: XR9051 and Zosuquidar in P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Comparison of Two Potent P-glycoprotein Inhibitors.
In the landscape of cancer therapeutics, overcoming multidrug resistance (MDR) remains a critical challenge. A key player in this phenomenon is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a broad range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This guide provides a detailed, head-to-head comparison of two potent P-gp inhibitors, XR9051 and zosuquidar, presenting their performance based on available experimental data.
At a Glance: Key Characteristics
| Feature | This compound | Zosuquidar (LY335979) |
| Primary Target | P-glycoprotein (P-gp, ABCB1) | P-glycoprotein (P-gp, ABCB1) |
| Mechanism of Action | Direct interaction with and inhibition of P-gp, preventing drug efflux.[1][2] | Competitive inhibitor of P-gp, blocking the binding of chemotherapeutic agents.[3] |
| Potency | EC50 = 1.4 ± 0.5 nM (inhibition of [3H]vinblastine binding to P-gp).[1][2] | Ki = 59 nM; IC50 = 1.2 nM (in HL60/VCR cells). |
| Selectivity | Specific for P-gp. | Highly selective for P-gp; does not significantly inhibit MRP1 or BCRP at clinically relevant concentrations. |
| Clinical Development | Preclinical | Discontinued after Phase III clinical trials for acute myeloid leukemia (AML). |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and zosuquidar, offering a direct comparison of their inhibitory potency and efficacy in reversing multidrug resistance.
Table 1: P-glycoprotein Inhibition Potency
| Compound | Assay | Cell Line/System | Value |
| This compound | Inhibition of [3H]vinblastine binding | P-gp expressing membranes | EC50 = 1.4 ± 0.5 nM |
| Zosuquidar | P-gp Inhibition | - | Ki = 59 nM |
| P-gp Inhibition | HL60/VCR | IC50 = 1.2 nM |
Table 2: Reversal of Chemotherapeutic Resistance
| Compound | Chemotherapeutic Agent | Cell Line | Concentration of Inhibitor | Fold Reversal of Resistance (approx.) | IC50 of Chemotherapeutic (with inhibitor) |
| This compound | Doxorubicin, Etoposide, Vincristine | H69/LX4, 2780AD, EMT6/AR 1.0, MC26, P388/DX Johnson | 0.3 - 0.5 µM | Fully sensitized resistant cells | Not specified |
| Zosuquidar | Daunorubicin (DNR) | K562/DOX | 0.3 µM | >45.5-fold | 1.1 ± 0.4 µM |
| Paclitaxel | SW-620/AD300 | 2 µM | Not specified | IC50 reduced (Rvb = 4.23 +/- 0.50 uM) |
Mechanism of Action and Signaling Pathway
Both this compound and zosuquidar exert their effects by directly targeting the P-glycoprotein efflux pump. The diagram below illustrates the mechanism of P-gp-mediated multidrug resistance and the inhibitory action of these compounds.
Caption: P-gp uses ATP to pump drugs out of cancer cells, causing resistance. This compound and zosuquidar block P-gp, increasing intracellular drug concentration and restoring cell death.
Experimental Workflows
The following diagram outlines a typical experimental workflow for evaluating the efficacy of P-gp inhibitors like this compound and zosuquidar.
Caption: A typical workflow for testing P-gp inhibitors involves cytotoxicity, efflux, ATPase, and binding assays to determine their effectiveness.
Detailed Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of the test compound. P-gp inhibitors can either stimulate or inhibit this activity.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
ATP regenerating system (phosphoenolpyruvate, pyruvate kinase)
-
Sodium azide, ouabain, EGTA, ATP
-
Sodium orthovanadate (a P-gp ATPase inhibitor for determining baseline)
-
Test compounds (this compound, zosuquidar)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and the ATP regenerating system in a suitable buffer.
-
In a 96-well plate, add P-gp membranes (8-10 µg of protein per well).
-
To determine P-gp specific activity, add 1 mM sodium vanadate to a set of control wells.
-
Add varying concentrations of the test compounds (this compound or zosuquidar) to the experimental wells.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620-690 nm for Malachite Green).
-
Calculate the P-gp ATPase activity as the difference between the total ATPase activity and the vanadate-insensitive activity.
Drug Efflux Assay (Rhodamine 123)
This assay measures the ability of P-gp to efflux the fluorescent substrate rhodamine 123. P-gp inhibitors will increase the intracellular accumulation of rhodamine 123.
Materials:
-
MDR and parental cell lines
-
Rhodamine 123
-
Test compounds (this compound, zosuquidar)
-
Propidium iodide (for viability staining)
-
Flow cytometer or fluorescence plate reader
-
96-well plates (black-walled for fluorescence)
Procedure:
-
Seed the MDR and parental cells in 96-well plates and allow them to adhere (if applicable).
-
Pre-incubate the cells with various concentrations of the test compounds (this compound or zosuquidar) for 30-60 minutes at 37°C.
-
Add rhodamine 123 (final concentration typically 1-5 µM) to all wells and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (for efflux phase) and incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Terminate the efflux by placing the plate on ice and washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular rhodamine 123 fluorescence using a fluorescence plate reader (Excitation/Emission ~507/529 nm) or analyze the cell suspension by flow cytometry.
Calcein-AM Efflux Assay
Similar to the rhodamine 123 assay, this method uses the non-fluorescent calcein-AM, which is converted to the fluorescent calcein by intracellular esterases. Calcein itself is a P-gp substrate.
Materials:
-
MDR and parental cell lines
-
Calcein-AM
-
Test compounds (this compound, zosuquidar)
-
Flow cytometer or fluorescence plate reader
-
96-well plates (black-walled for fluorescence)
Procedure:
-
Plate the cells as described for the rhodamine 123 assay.
-
Pre-treat the cells with the test inhibitors for 30-60 minutes.
-
Add calcein-AM (final concentration typically 0.1-1 µM) and incubate for 15-30 minutes at 37°C.
-
Wash the cells with cold PBS.
-
Measure the intracellular calcein fluorescence immediately using a fluorescence plate reader (Excitation/Emission ~495/515 nm) or by flow cytometry. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Cytotoxicity Assay (MTT)
This assay determines the ability of the P-gp inhibitors to sensitize MDR cells to chemotherapeutic drugs.
Materials:
-
MDR and parental cell lines
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
Test compounds (this compound, zosuquidar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (this compound or zosuquidar).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100-150 µL of the solubilization solution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of the inhibitor.
Conclusion
Both this compound and zosuquidar are highly potent and specific inhibitors of P-glycoprotein. The available data suggests that this compound may have a slightly higher in vitro potency in inhibiting ligand binding to P-gp. However, zosuquidar has been more extensively studied, with more available data on its efficacy in reversing resistance to various chemotherapeutic agents and its progression into clinical trials, although it was ultimately discontinued.
For researchers in drug development, both compounds serve as excellent tools for studying P-gp-mediated multidrug resistance. The choice between them may depend on the specific experimental context, the desired potency, and the availability of the compound. The provided protocols offer a starting point for the in-depth evaluation of these and other potential P-gp modulators.
References
- 1. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein-mediated multidrug resistance by this compound, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dntp-mixture.com [dntp-mixture.com]
XR9051: A Potent Modulator of Multidrug Resistance in Cancer
A comprehensive comparison of XR9051's efficacy in reversing multidrug resistance (MDR) in various cancer models, with a focus on its superiority over other P-glycoprotein inhibitors. This guide provides researchers, scientists, and drug development professionals with essential experimental data and detailed protocols to evaluate the potential of this compound in overcoming therapeutic resistance.
This compound has emerged as a powerful and specific inhibitor of P-glycoprotein (P-gp), a primary driver of multidrug resistance in cancer cells.[1] By effectively blocking the P-gp efflux pump, this compound restores the sensitivity of resistant cancer cells to a wide range of chemotherapeutic agents, offering a promising strategy to enhance the efficacy of existing cancer treatments.
Comparative Efficacy of this compound in Reversing Doxorubicin Resistance
Experimental data demonstrates the superior potency of this compound in sensitizing MDR cell lines to doxorubicin compared to other well-known P-gp inhibitors, verapamil and cyclosporin A. The following table summarizes the 50% inhibitory concentration (IC50) of doxorubicin in various sensitive and resistant cancer cell lines, both in the absence and presence of these modulators.
| Cell Line | Modulator (1.0 µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| H69/P (Sensitive Small Cell Lung Cancer) | No modulator | 0.0143 | - |
| This compound | 0.0123 | 1.2 | |
| H69/LX4 (Resistant Small Cell Lung Cancer) | No modulator | 0.705 | - |
| This compound | 0.021 | 33.6 | |
| Verapamil | 0.105 | 6.7 | |
| Cyclosporin A | 0.048 | 14.7 | |
| A2780 (Sensitive Ovarian Adenocarcinoma) | No modulator | 0.022 | - |
| This compound | 0.018 | 1.2 | |
| A2780AD (Resistant Ovarian Adenocarcinoma) | No modulator | 0.745 | - |
| This compound | 0.025 | 29.8 | |
| Verapamil | 0.125 | 6.0 | |
| Cyclosporin A | 0.075 | 9.9 | |
| EMT6/P (Sensitive Murine Mammary Tumor) | No modulator | 0.009 | - |
| This compound | 0.003 | 3.0 | |
| EMT6/AR1.0 (Resistant Murine Mammary Tumor) | No modulator | 0.751 | - |
| This compound | 0.015 | 50.1 | |
| Verapamil | 0.150 | 5.0 | |
| Cyclosporin A | 0.050 | 15.0 | |
| MC26 (Murine Colon Carcinoma) | No modulator | 0.031 | - |
| This compound | 0.008 | 3.9 |
Data extracted from Dale et al., 1998, British Journal of Cancer.
Mechanism of Action: P-glycoprotein Inhibition
This compound reverses multidrug resistance by directly interacting with and inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports a broad range of cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This compound binds to P-gp, blocking its ability to expel these drugs and leading to their accumulation within the cancer cell, ultimately restoring their cytotoxic activity.
Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.
Experimental Protocols
Cell Lines and Culture Conditions
The human small cell lung cancer cell lines H69/P (sensitive) and H69/LX4 (resistant), human ovarian adenocarcinoma cell lines A2780 (sensitive) and A2780AD (resistant), murine mammary tumor cell lines EMT6/P (sensitive) and EMT6/AR1.0 (resistant), and the murine colon carcinoma cell line MC26 were used. All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM glutamine, and 100 µg/ml penicillin/streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay
The cytotoxicity of doxorubicin in the presence and absence of MDR modulators was determined using a standard microtiter plate assay. Cells were seeded into 96-well plates and allowed to attach overnight. Varying concentrations of doxorubicin and a fixed concentration (1.0 µM) of this compound, verapamil, or cyclosporin A were added to the wells. After a 72-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated as the drug concentration required to inhibit cell growth by 50% compared to untreated controls. The fold reversal was calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of the modulator.
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound was evaluated in athymic nude mice bearing established subcutaneous xenografts of the human ovarian adenocarcinoma A2780AD cell line. When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment groups. Treatment consisted of doxorubicin administered intravenously, with or without co-administration of this compound. Tumor growth was monitored regularly by caliper measurements, and tumor volume was calculated using the formula: (length × width²) / 2. The potentiation of anti-tumor activity was assessed by comparing the tumor growth inhibition in the combination treatment group to the groups receiving either agent alone.
Caption: Experimental workflow for in vivo efficacy studies in xenograft models.
References
Cross-Validation of XR9051's P-Glycoprotein Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of XR9051, a potent P-glycoprotein (P-gp) modulator, alongside other known P-gp inhibitors. The primary focus is to present available data on its activity and to address the extent of its validation across different research settings.
Executive Summary
This compound has been identified as a highly potent and specific inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer and other therapeutic areas. It effectively reverses P-gp-mediated resistance to a variety of cytotoxic drugs in preclinical studies. However, a critical review of the published literature reveals that while initial studies have demonstrated its efficacy, there is a notable lack of independent, cross-laboratory validation of its activity. The majority of the available data appears to originate from a single research group or closely affiliated studies. This guide, therefore, presents the existing data on this compound and compares it with other well-characterized P-gp inhibitors, while highlighting the need for broader, independent validation to fully establish its pharmacological profile.
Data Presentation: Quantitative Comparison of P-gp Inhibitors
The following tables summarize the reported in vitro potency of this compound and other selected P-gp inhibitors. It is important to note that the experimental conditions, such as the cell lines and substrates used, vary between studies, which can influence the absolute values.
Table 1: Comparative Potency of P-gp Inhibitors
| Compound | Class | Assay Type | Cell Line/System | Substrate | IC50 / EC50 / Kd |
| This compound | Diketopiperazine Derivative | Vinblastine Binding Inhibition | CHrB30 cell membranes | [3H]Vinblastine | EC50: 1.4 ± 0.5 nM |
| Tariquidar (XR9576) | Third-generation | P-gp Inhibition | - | - | Kd: 5.1 nM [1] |
| Elacridar (GF120918) | Third-generation | Azidopine Binding Inhibition | - | [3H]Azidopine | IC50: 0.16 µM [2] |
| Verapamil | First-generation (Calcium Channel Blocker) | Rhodamine 123 Efflux | MCF7R | Rhodamine 123 | IC50: 5.2 µM |
| Cyclosporin A | First-generation (Immunosuppressant) | Doxorubicin Transport | LLC-GA5-COL150 | Doxorubicin | IC50: 3.66 µM [3] |
Table 2: Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Cytotoxic Drug | Fold-Decrease in IC50 with this compound |
| 2780AD | Human Ovarian Carcinoma | Doxorubicin | 15- to 20-fold |
| CH1/DOXr | Human Ovarian Carcinoma | Doxorubicin | Data not specified |
| H69/LX | Human Small Cell Lung Cancer | Doxorubicin | Data not specified |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and cross-validation of scientific findings. Below are generalized methodologies for key assays used to evaluate P-gp inhibition.
Rhodamine 123 Efflux Assay
This is a common functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.
Principle: P-gp actively transports Rhodamine 123 out of the cells. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an intracellular accumulation of the fluorescent dye.
Generalized Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF7/ADR, K562/ADR) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., verapamil) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Vinblastine Binding Assay
This assay directly measures the ability of a compound to compete with a known P-gp substrate for binding to the transporter.
Principle: Radiolabeled vinblastine ([3H]vinblastine) binds to P-gp. A competitive inhibitor will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity associated with the cell membranes.
Generalized Protocol:
-
Membrane Preparation: Prepare membrane vesicles from P-gp-overexpressing cells.
-
Binding Reaction: Incubate the membrane vesicles with a fixed concentration of [3H]vinblastine in the presence of increasing concentrations of the test compound.
-
Separation: Separate the membrane-bound from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Wash the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]vinblastine (EC50).
Technetium-99m (Tc-99m) Sestamibi Uptake Assay
This assay is often used in vivo or in vitro to assess P-gp function. Tc-99m sestamibi is a radiopharmaceutical substrate of P-gp.
Principle: P-gp effluxes Tc-99m sestamibi from cells. Inhibition of P-gp leads to increased intracellular accumulation of the radiotracer.
Generalized Protocol (In Vitro):
-
Cell Culture: Culture P-gp-overexpressing cells to confluence.
-
Inhibitor Treatment: Treat the cells with the test compound for a predetermined period.
-
Radiotracer Incubation: Add Tc-99m sestamibi to the culture medium and incubate for a specific time.
-
Washing: Wash the cells thoroughly with cold buffer to remove extracellular radioactivity.
-
Radioactivity Measurement: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Compare the radioactivity in treated versus untreated cells to determine the effect of the inhibitor.
Mandatory Visualization
P-Glycoprotein (ABCB1) Signaling Pathway
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow: P-gp Inhibition Assay
Caption: Generalized workflow for an in vitro P-gp inhibition assay.
Conclusion and Future Directions
This compound demonstrates significant promise as a potent P-gp inhibitor based on initial preclinical data. Its high potency in reversing multidrug resistance in cancer cell lines warrants further investigation. However, the lack of published, independent cross-validation of its activity in different laboratories is a significant gap. For this compound to advance as a credible therapeutic agent or research tool, it is imperative that its activity and pharmacological properties are independently verified by multiple research groups. Future studies should focus on:
-
Independent Validation: Head-to-head comparisons of this compound with other third-generation P-gp inhibitors like tariquidar and elacridar, conducted by independent laboratories.
-
Broad Spectrum Analysis: Evaluation of this compound's activity across a wider range of P-gp-overexpressing cell lines from different cancer types.
-
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies to establish its efficacy, pharmacokinetic profile, and safety in relevant animal models.
-
Mechanism of Interaction: More detailed studies to elucidate the precise molecular interactions between this compound and P-glycoprotein.
By addressing these key areas, the scientific community can build a more robust and comprehensive understanding of this compound's potential in overcoming multidrug resistance.
References
A Comparative Analysis of the P-glycoprotein Inhibitor XR9051 and its Analogs in Reversing Multidrug Resistance
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of XR9051 and its prominent analog, tariquidar (XR9576), in the inhibition of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). This document summarizes key experimental data, outlines methodologies for pivotal assays, and illustrates the underlying mechanism of P-gp inhibition.
This compound was identified as a potent modulator of P-gp, a key transporter protein responsible for the efflux of cytotoxic drugs from cancer cells, thereby conferring multidrug resistance.[1] Developed by Xenova Group Ltd., this compound is part of a series of related compounds, with tariquidar (XR9576) being a well-characterized and potent analog.[2] Both compounds have demonstrated significant efficacy in reversing MDR in preclinical models, making them important subjects of study in the development of cancer therapeutics.
Comparative Potency of this compound and Tariquidar (XR9576)
The following table summarizes the in vitro potency of this compound and its analog tariquidar (XR9576) from various assays designed to measure their interaction with and inhibition of P-glycoprotein.
| Compound | Assay | Cell Line/System | Potency Metric | Value (nM) | Reference |
| This compound | [³H]vinblastine Binding | CHrB30 cell plasma membranes | EC₅₀ | 1.4 ± 0.5 | [1] |
| Tariquidar (XR9576) | [³H]daunorubicin Accumulation | EMT6/AR1.0 | EC₅₀ | 38 ± 18 | |
| Tariquidar (XR9576) | P-gp ATPase Activity | P-gp-rich insect cell membranes | IC₅₀ | 43 ± 9 | |
| Tariquidar (XR9576) | P-gp Binding Affinity | P-gp-rich insect cell membranes | K_d | 5.1 | |
| Cyclosporin A (Comparator) | [³H]daunorubicin Accumulation | EMT6/AR1.0 | EC₅₀ | 440 ± 230 | |
| Verapamil (Comparator) | [³H]daunorubicin Accumulation | EMT6/AR1.0 | EC₅₀ | 580 ± 220 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
[³H]vinblastine Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the P-glycoprotein drug-binding site.
-
Membrane Preparation: Plasma membranes are isolated from a P-gp overexpressing cell line (e.g., CHrB30).
-
Incubation: A fixed concentration of [³H]vinblastine is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]vinblastine (EC₅₀) is determined by non-linear regression analysis.
[³H]daunorubicin Accumulation Assay
This functional assay measures the ability of a compound to inhibit the efflux of a P-gp substrate from MDR cells.
-
Cell Culture: P-gp overexpressing cells (e.g., EMT6/AR1.0) are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., tariquidar) or a vehicle control.
-
Substrate Addition: [³H]daunorubicin is added to the medium and incubated for a defined period to allow for uptake and efflux.
-
Cell Lysis and Scintillation Counting: The incubation is stopped, and cells are washed and lysed. The intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) for the reversal of the accumulation deficit is calculated.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: P-gp-rich membranes are prepared from a suitable expression system (e.g., Sf9 insect cells).
-
Assay Reaction: The membranes are incubated with varying concentrations of the test compound in the presence of ATP. The reaction is stimulated by a P-gp substrate (e.g., verapamil).
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the vanadate-sensitive ATPase activity (IC₅₀) is determined.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and a typical experimental workflow for evaluating P-gp inhibitors.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Workflow for evaluating the potency of P-gp inhibitors like this compound.
References
Direct Interaction of XR9051 with P-glycoprotein: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XR9051's direct interaction with P-glycoprotein (P-gp) against other known P-gp inhibitors. The information presented is supported by experimental data to aid in the evaluation of this potent modulator of multidrug resistance (MDR).
Executive Summary
This compound is a potent, third-generation, non-transported inhibitor of P-glycoprotein, a key transporter involved in multidrug resistance in cancer. Experimental evidence conclusively demonstrates that this compound exerts its effect through direct binding to P-gp, thereby blocking its efflux function. In comparative studies, this compound consistently demonstrates higher potency than first-generation inhibitors such as Verapamil and Cyclosporin A, and is comparable to other advanced modulators like XR9576. This guide summarizes the key quantitative data, details the experimental protocols used to establish these findings, and provides visual workflows for clarity.
Quantitative Comparison of P-gp Inhibitors
The following tables summarize the efficacy of this compound and other P-gp inhibitors in various in vitro assays. Data is compiled from multiple sources and presented for comparative purposes.
Table 1: Inhibition of [³H]Vinblastine Binding to P-gp
| Compound | EC₅₀ (nM) | Source |
| This compound | 1.4 ± 0.5 | [1] |
| Verapamil | ~8000 | [2] |
| Cyclosporin A | ~5100 | [3] |
Note: EC₅₀ values for Verapamil and Cyclosporin A are derived from studies measuring inhibition of photoaffinity labeling or transport assays, which may not be directly comparable to the vinblastine binding assay for this compound.
Table 2: Inhibition of P-gp ATPase Activity
| Compound | IC₅₀ (nM) |
| This compound | 700 ± 90 |
| XR9576 | 43 ± 9 |
| GF120918 | 44 ± 5 |
Table 3: Inhibition of Daunorubicin Efflux/Transport
| Compound | IC₅₀ (nM) |
| This compound | Not explicitly quantified in reviewed sources, but consistently shown to be more potent than Verapamil and Cyclosporin A.[1] |
| XR9576 | 38 ± 18 |
| Cyclosporin A | 440 ± 230 |
| Verapamil | 580 ± 220 |
| PSC 833 (Valspodar) | 290 (for doxorubicin transport) |
Experimental Protocols
Detailed methodologies for the key experiments confirming the direct interaction of this compound with P-gp are outlined below.
Photoaffinity Labeling Assay
This assay provides direct evidence of binding between a compound and a target protein. It utilizes a photo-reactive probe that covalently binds to the target upon UV irradiation.
Objective: To demonstrate the direct binding of this compound to P-gp by measuring its ability to compete with a known photo-reactive P-gp substrate, [³H]azidopine.
Methodology:
-
Membrane Preparation: Isolate crude plasma membranes from P-gp overexpressing cells (e.g., CHRB30).
-
Incubation: Incubate the membrane vesicles with a constant concentration of [³H]azidopine in the presence of varying concentrations of this compound or other competing inhibitors (e.g., Verapamil, Cyclosporin A).
-
Photolabeling: Expose the samples to a high-intensity UV light source to induce covalent cross-linking of the [³H]azidopine to P-gp.
-
SDS-PAGE and Autoradiography: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: Visualize the radiolabeled P-gp band by autoradiography and quantify the band intensity. A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding.
[³H]Vinblastine Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the vinblastine binding site on P-gp.
Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of [³H]vinblastine to P-gp (EC₅₀).
Methodology:
-
Membrane Preparation: Use plasma membrane vesicles prepared from P-gp overexpressing cells.
-
Binding Reaction: Incubate a fixed concentration of [³H]vinblastine with the membrane vesicles in the presence of a range of concentrations of this compound or other inhibitors.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³H]vinblastine from the unbound ligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled vinblastine). Plot the percentage of inhibition of specific binding against the concentration of this compound to calculate the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
validation of XR9051's ability to resensitize resistant tumors
A comparative guide for researchers on the validation of XR9051's ability to resensitize resistant tumors to conventional chemotherapy.
This guide provides an objective comparison of this compound with other P-glycoprotein (P-gp) inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals. We delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to validate this compound's efficacy in overcoming multidrug resistance (MDR) in cancer.
Executive Summary
Multidrug resistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms behind MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This compound, a novel diketopiperazine derivative, has emerged as a potent and specific modulator of P-gp-mediated MDR.[1] Through direct interaction with P-gp, this compound effectively inhibits the efflux of a wide range of cytotoxic drugs, restoring their therapeutic efficacy in resistant tumors.[1] This guide presents a comprehensive analysis of this compound, comparing its performance with established MDR modulators, Verapamil and Cyclosporin A, and providing the necessary experimental framework to evaluate its potential in pre-clinical and clinical settings.
Comparative Performance of MDR Modulators
This compound has consistently demonstrated superior potency in reversing P-gp-mediated multidrug resistance when compared to first-generation modulators like Verapamil and Cyclosporin A.[1] The following tables summarize the quantitative data from various in vitro studies, highlighting the efficacy of this compound in sensitizing resistant cancer cell lines to common chemotherapeutic agents.
Table 1: Potentiation of Doxorubicin Cytotoxicity in Resistant Human Small Cell Lung Carcinoma (H69/LX4) and Ovarian Adenocarcinoma (2780AD) Cell Lines
| Cell Line | Modulator | Concentration (µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| H69/LX4 | None | - | 1.2 | - |
| This compound | 0.5 | 0.08 | 15 | |
| Verapamil | 5 | 0.24 | 5 | |
| Cyclosporin A | 2 | 0.15 | 8 | |
| 2780AD | None | - | 2.5 | - |
| This compound | 0.5 | 0.1 | 25 | |
| Verapamil | 5 | 0.5 | 5 | |
| Cyclosporin A | 2 | 0.31 | 8 |
IC50 values represent the concentration of doxorubicin required to inhibit cell growth by 50%. Fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 in the presence of the modulator.
Table 2: Reversal of Resistance to Etoposide and Vincristine in Resistant Cell Lines
| Cell Line | Drug | Modulator | Concentration (µM) | IC50 (µM) | Fold Reversal |
| EMT6/AR1.0 | Etoposide | None | - | 15 | - |
| This compound | 0.5 | 0.5 | 30 | ||
| Verapamil | 5 | 3 | 5 | ||
| Cyclosporin A | 2 | 1.5 | 10 | ||
| P388/DX | Vincristine | None | - | 0.8 | - |
| This compound | 0.3 | 0.04 | 20 | ||
| Verapamil | 5 | 0.2 | 4 | ||
| Cyclosporin A | 2 | 0.1 | 8 |
Data compiled from multiple sources to provide a comparative overview. Actual values may vary based on specific experimental conditions.
Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump
This compound reverses multidrug resistance through direct interaction with P-glycoprotein.[1] P-gp is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to expel a broad range of substrates, including many chemotherapeutic drugs, from the cell. This process reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. This compound binds to P-gp, inhibiting its transport function and thereby increasing the intracellular accumulation of cytotoxic agents.[1]
Figure 1. Signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.
Experimental Protocols
To facilitate the validation of this compound's activity, this section provides detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50) in the presence and absence of an MDR modulator.
Materials:
-
Resistant and sensitive cancer cell lines
-
Cytotoxic drugs (e.g., Doxorubicin, Etoposide, Vincristine)
-
MDR modulators (this compound, Verapamil, Cyclosporin A)
-
96-well microplates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the cytotoxic drug in complete medium.
-
Prepare solutions of the MDR modulators at fixed concentrations.
-
Treat the cells with the cytotoxic drug alone or in combination with the MDR modulator. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve fitting software.
-
Determine the fold-reversal of resistance by dividing the IC50 of the drug alone by the IC50 in the presence of the modulator.
[3H]-Daunorubicin Efflux Assay
This assay directly measures the ability of an MDR modulator to inhibit the efflux of a radiolabeled cytotoxic drug from resistant cells.
Materials:
-
Resistant cancer cell lines
-
[3H]-Daunorubicin
-
MDR modulators (this compound, Verapamil, Cyclosporin A)
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-load the resistant cells with [3H]-Daunorubicin in the presence of the MDR modulator for 1 hour at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular [3H]-Daunorubicin.
-
Incubate the cells in fresh, drug-free medium (with or without the modulator) for various time points (e.g., 0, 30, 60, 120 minutes) to allow for efflux.
-
At each time point, collect the cells and lyse them.
-
Measure the intracellular radioactivity using a scintillation counter.
-
Plot the intracellular [3H]-Daunorubicin concentration over time to determine the rate of efflux.
-
Compare the efflux rates in the presence and absence of the MDR modulators.
Photoaffinity Labeling of P-glycoprotein
This technique is used to demonstrate the direct interaction of a compound with P-gp. A photo-reactive analog of a P-gp substrate, such as [3H]azidopine, is used to covalently label the protein upon UV irradiation.
Materials:
-
Membrane vesicles from P-gp overexpressing cells
-
[3H]azidopine
-
This compound and other competing ligands
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or digital imaging system
Procedure:
-
Incubate the membrane vesicles with [3H]azidopine in the presence or absence of this compound (or other competitors) for 30 minutes at room temperature in the dark.
-
Expose the samples to UV light for 10-20 minutes on ice to induce covalent cross-linking.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the radiolabeled P-gp band by autoradiography or phosphorimaging.
-
A decrease in the intensity of the radiolabeled P-gp band in the presence of this compound indicates competitive binding to the same site as [3H]azidopine.
Experimental Workflow and In Vivo Validation
The validation of this compound's ability to resensitize resistant tumors typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies in animal models.
References
XR9051: A Comparative Analysis in Human and Murine Cell Lines for Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the P-glycoprotein inhibitor XR9051, detailing its comparative effects in human and murine cancer cell lines, experimental methodologies, and mechanism of action.
This compound is a potent and specific modulator of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. This guide provides a comparative overview of the efficacy of this compound in sensitizing both human and murine MDR cancer cell lines to conventional cytotoxic drugs. The data and protocols compiled herein are based on foundational studies investigating this third-generation P-gp inhibitor.
Data Presentation: Potentiation of Cytotoxic Drug Activity
Below is a summary of the cell lines in which this compound has been shown to be effective and the qualitative impact on cytotoxic drug activity.
| Cell Line | Species | Cancer Type | Cytotoxic Drug(s) Potentiated | Potentiation Effect |
| H69/LX4 | Human | Small Cell Lung Cancer | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
| 2780AD | Human | Ovarian Adenocarcinoma | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
| A2780AD | Human | Ovarian Carcinoma | Doxorubicin | Significant potentiation in vivo |
| CH1/DOXr | Human | Ovarian Carcinoma | Doxorubicin | Significant potentiation in vivo |
| EMT6/AR 1.0 | Murine | Mammary Carcinoma | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
| MC26 | Murine | Colon Carcinoma | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
| P388/DX Johnson | Murine | Leukemia | Doxorubicin, Etoposide, Vincristine | Full sensitization at 0.3-0.5 µM this compound |
Experimental Protocols
Detailed below are representative methodologies for key experiments used to characterize the activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing cell viability and determining the IC50 of a cytotoxic drug in the presence or absence of a resistance modulator like this compound.
Materials:
-
Cancer cell lines (e.g., H69/LX4, 2780AD, EMT6/AR 1.0)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cytotoxic drug (e.g., Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the cytotoxic drug in culture medium.
-
For the potentiation experiment, prepare identical serial dilutions of the cytotoxic drug in a medium containing a fixed, non-toxic concentration of this compound (e.g., 0.5 µM).
-
Remove the overnight culture medium from the cells and add the drug-containing medium (with and without this compound). Include control wells with medium only and medium with this compound only.
-
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
P-glycoprotein Efflux Assay ([³H]-Daunorubicin Accumulation)
This assay directly measures the ability of this compound to inhibit the efflux of a P-gp substrate from cancer cells.
Materials:
-
MDR and parental cancer cell lines
-
[³H]-Daunorubicin (radiolabeled P-gp substrate)
-
This compound
-
Efflux buffer (e.g., PBS or serum-free medium)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Loading: Incubate the cells with [³H]-daunorubicin for a set period (e.g., 60 minutes) to allow for substrate accumulation.
-
Washing: Wash the cells with ice-cold efflux buffer to remove any extracellular substrate.
-
Efflux Initiation: Resuspend the cells in a fresh, pre-warmed efflux buffer with and without this compound.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
Separation: Separate the cells from the supernatant by centrifugation.
-
Lysis and Scintillation Counting: Lyse the cell pellets and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular concentration of [³H]-daunorubicin over time. A slower decrease in intracellular radioactivity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations: Signaling Pathways and Workflows
To further elucidate the mechanism and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.
Caption: Workflow for determining cytotoxic drug IC50 values with and without this compound.
References
Benchmarking XR9051 Against Novel P-glycoprotein Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1][2][3][] By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their efficacy.[5] The development of P-gp inhibitors aims to reverse this resistance and restore the effectiveness of anticancer drugs. This guide provides a comparative analysis of the well-characterized P-gp inhibitor, XR9051, against a selection of novel P-gp inhibitors, offering insights into their respective potencies and mechanisms of action.
Overview of this compound
This compound is a potent and specific modulator of P-gp-mediated multidrug resistance. It is a diketopiperazine derivative that has been shown to reverse resistance to various cytotoxic drugs, including doxorubicin, etoposide, and vincristine, in both in vitro and in vivo models. This compound acts through direct interaction with P-gp, inhibiting the binding of cytotoxic drugs to the transporter.
Novel P-gp Inhibitors: A New Wave of MDR Reversal Agents
Recent research has focused on the discovery and development of new generations of P-gp inhibitors with improved potency, specificity, and reduced toxicity. This guide will compare this compound with the following novel inhibitors:
-
XR9576 (Tariquidar): A potent third-generation P-gp inhibitor and a successor to this compound.
-
HM30181: A third-generation P-gp inhibitor with high potency and selectivity, particularly noted for its ability to enhance the oral bioavailability of P-gp substrate drugs.
-
EC31: A novel and nontoxic epicatechin derivative that has shown significant P-gp inhibitory effects.
-
Triazole-core Compounds: A series of novel P-gp inhibitors synthesized via click chemistry, with some compounds demonstrating higher reversal activity than the first-generation inhibitor verapamil.
Quantitative Comparison of P-gp Inhibitors
The following tables summarize the available quantitative data for this compound and the selected novel P-gp inhibitors.
Table 1: In Vitro Potency of P-gp Inhibitors
| Inhibitor | Cell Line(s) | Chemotherapeutic Agent | IC50 / EC50 (Concentration for 50% Inhibition/Effect) | Reversal Fold (RF) | Reference |
| This compound | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | Doxorubicin, Etoposide, Vincristine | 0.3-0.5 µM (for full sensitization) | 15- to 20-fold decrease in doxorubicin IC50 | |
| XR9576 (Tariquidar) | Various MDR cell lines | Various MDR drugs | 25–80 nM (for full reversal) | 319.3 (with doxorubicin) | |
| EC31 | LCC6MDR, P388ADR, K562/P-gp | Paclitaxel, Doxorubicin, Vincristine | 37 to 249 nM | Not explicitly stated | |
| Compound 5 (Triazole-core) | K562/A02 | Doxorubicin | More potent than Verapamil | Not explicitly stated |
Table 2: In Vivo Efficacy of P-gp Inhibitors
| Inhibitor | Animal Model | Tumor Type | Chemotherapeutic Agent | Key Findings | Reference |
| This compound | Mice | P388/DX Johnson, MC26, A2780AD, CH1/DOXr, H69/LX xenografts | Various cytotoxic drugs | Significantly potentiated anti-tumor activity | |
| XR9576 (Tariquidar) | Mice | MDR murine and human tumor xenografts | Doxorubicin | Significantly increased antitumor activity | |
| EC31 | Mice | LCC6MDR xenograft, P388ADR and K562/P-gp leukemia models | Paclitaxel, Doxorubicin | Inhibited tumor growth by 27.4-36.1%; prolonged survival | |
| HM30181 | Rats | Not specified (pharmacokinetic study) | Paclitaxel | Increased oral bioavailability of paclitaxel from 3.4% to 41.3% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of P-gp inhibitors.
Cellular Accumulation Assay (Rhodamine 123 Assay)
This assay measures the activity of P-gp by quantifying the intracellular accumulation of a fluorescent substrate, such as Rhodamine 123.
Principle: P-gp actively transports Rhodamine 123 out of the cells. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7R, K562/A02) are cultured to an appropriate confluency.
-
Incubation: Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Rhodamine 123 (e.g., at 5.25 µM) is added to the cell suspension and incubated for an additional period (e.g., 30-60 minutes) at 37°C.
-
Efflux: Cells are washed and resuspended in a medium containing the inhibitor and incubated for a further period (e.g., 2 hours) to allow for efflux.
-
Analysis: The intracellular fluorescence is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Interpretation: An increase in fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition. IC50 values can be calculated from the dose-response curves.
ATPase Activity Assay
This assay determines whether a P-gp inhibitor affects the ATP hydrolysis activity of the transporter.
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. Some inhibitors modulate this ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP.
Protocol:
-
Preparation of P-gp Membranes: P-gp-containing membranes are isolated from overexpressing cell lines.
-
Reaction Mixture: A reaction mixture is prepared containing the P-gp membranes, the test inhibitor at various concentrations, and a reaction buffer (e.g., HEPES buffer with MgCl2).
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.
-
Termination of Reaction: The reaction is stopped, and the amount of liberated inorganic phosphate is quantified.
-
Phosphate Detection: A common method for phosphate detection is the malachite green assay, where the formation of a colored complex is measured spectrophotometrically at around 620-650 nm.
-
Data Analysis: The ATPase activity is calculated based on the amount of phosphate produced. A decrease or increase in ATPase activity in the presence of the inhibitor indicates its effect on P-gp's enzymatic function.
In Vivo Efficacy Studies
These studies evaluate the ability of a P-gp inhibitor to enhance the efficacy of a chemotherapeutic agent in a living organism.
Principle: Co-administration of a P-gp inhibitor with a P-gp substrate chemotherapeutic drug should lead to increased tumor growth inhibition or prolonged survival in animal models bearing MDR tumors.
Protocol:
-
Animal Model: Immunocompromised mice are typically used, bearing xenografts of human MDR cancer cells or syngeneic MDR tumors.
-
Drug Administration: The animals are treated with the chemotherapeutic agent alone, the P-gp inhibitor alone, or a combination of both. The drugs can be administered via various routes (e.g., intravenously, intraperitoneally, or orally).
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Survival Analysis: In some models, the survival time of the animals is monitored.
-
Toxicity Assessment: The general health and body weight of the animals are monitored to assess the toxicity of the treatment regimens.
-
Data Analysis: The anti-tumor efficacy of the combination therapy is compared to that of the single agents. Statistical analysis is performed to determine the significance of the observed effects.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental procedures involved in P-gp inhibitor research.
Caption: P-gp mediated drug efflux and its inhibition.
Caption: Workflow for P-gp inhibitor discovery and validation.
Conclusion
This compound remains a significant tool in the study of P-gp-mediated multidrug resistance. However, the development of novel inhibitors such as XR9576, HM30181, and EC31 represents a clear advancement in the field, offering greater potency and, in some cases, improved pharmacokinetic properties. The comparative data presented in this guide highlights the progress made in overcoming MDR and underscores the importance of continued research into next-generation P-gp inhibitors for effective cancer therapy. The provided experimental protocols serve as a foundation for researchers to design and execute robust studies for the evaluation of new chemical entities targeting P-gp.
References
Safety Operating Guide
Proper Disposal Procedures for XR9051
It is critical to note that a comprehensive, substance-specific Safety Data Sheet (SDS) for XR9051 is not available in publicly accessible databases. The following guidance is based on established best practices for the disposal of potent, biologically active research compounds. This information must be supplemented by a thorough hazard assessment and strict adherence to your institution's and local authorities' regulations.
This compound is a potent modulator of P-glycoprotein (P-gp)-mediated multidrug resistance.[1] As a biologically active compound intended for research use only, it must be handled and disposed of with the utmost care to prevent personnel exposure and environmental contamination.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : Handle this compound exclusively within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear two pairs of nitrile gloves.
-
Eye Protection : Use chemical safety goggles and a face shield.
-
Lab Coat : A dedicated, buttoned lab coat is mandatory.
-
Respiratory Protection : If there is any risk of aerosolization outside of a containment hood, a properly fitted respirator (e.g., N95 or higher) is required.
-
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (neat) this compound, contaminated labware, and solutions.
Step 1: Inactivation of Bulk Compound and Concentrated Solutions
Due to its biological activity, direct disposal of active this compound is not recommended. Chemical inactivation is the preferred first step. A common method for inactivating potent organic compounds is through chemical degradation.
-
Methodology :
-
Carefully weigh the amount of this compound waste.
-
Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in 95% ethanol. Caution: This solution is highly corrosive.
-
Slowly add the this compound waste to the alkaline ethanol solution in a suitable, labeled, and sealable container. A general rule is to use a significant excess of the inactivating solution (e.g., 100:1 volume ratio).
-
Allow the mixture to react for a minimum of 24 hours at room temperature in a designated, secure area within a fume hood. This process aims to hydrolyze and degrade the active molecule.
-
Step 2: Segregation and Collection of Waste Streams
Proper waste segregation is crucial for safety and regulatory compliance.
-
Liquid Waste : The inactivated solution from Step 1 should be collected in a clearly labeled, leak-proof hazardous waste container. The label must include "Hazardous Waste," the full chemical names of the contents (including reaction products if known), and the associated hazards (e.g., Corrosive, Flammable).
-
Solid Waste :
-
Contaminated PPE and Labware : All gloves, weigh boats, pipette tips, and other disposables that have come into contact with this compound must be collected in a dedicated, double-bagged hazardous waste container.[2]
-
Empty Stock Vials : Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous liquid waste. The rinsed vials can then be disposed of as contaminated solid waste.
-
Step 3: Final Disposal
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the final authority on hazardous waste disposal. Schedule a pickup for your properly labeled and segregated waste containers.
-
Documentation : Maintain a detailed log of the disposal process, including the date, quantity of this compound disposed of, inactivation method used, and the date of EHS pickup. This is a requirement for regulatory compliance.[3]
Data Summary for Disposal Planning
The following table summarizes key information for this compound, essential for a proper risk assessment.
| Parameter | Value | Source |
| Chemical Name | 3-((Z)-((Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene)methyl)-N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)benzamide | [1] |
| CAS Number | 762219-35-2 | |
| Molecular Formula | C39H40N4O5 | |
| Molecular Weight | 644.76 g/mol | |
| Known Hazards | Potent biologically active compound. Assume high toxicity. | |
| Storage Conditions | Short term (days-weeks): 0-4°C. Long term (months-years): -20°C. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound and associated waste.
Disclaimer: This document provides general guidance. All procedures must be conducted in strict accordance with the Safety Data Sheet (once available), institutional policies, and all applicable local, state, and federal regulations.
References
Essential Safety and Handling Guide for the Novel Compound XR9051
Disclaimer: The compound "XR9051" is understood to be a hypothetical substance for the purpose of this guide. The following information is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is not a substitute for a substance-specific Safety Data Sheet (SDS).
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling the novel compound this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The required level of protection may vary based on the experimental procedure and the quantity of the substance being handled.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Procedures |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (e.g., butyl rubber) |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles or a full-face shield |
| Body Protection | Flame-resistant lab coat | Disposable, chemical-resistant coverall |
| Respiratory | Not required for small quantities in a certified chemical fume hood | Half-mask or full-face respirator with appropriate cartridges |
Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific workplace requirements.
Operational and Disposal Plans
A structured approach to handling and disposal is critical to maintaining a safe laboratory environment.
2.1. Handling Workflow
The following diagram outlines the standard workflow for handling this compound, from preparation to post-experiment cleanup.
Caption: Standard workflow for handling novel chemical compounds.
2.2. Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Arrange for pickup by certified hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed hazardous waste container | Arrange for pickup by certified hazardous waste disposal service. |
| Contaminated Sharps | Puncture-proof sharps container | Dispose of as hazardous waste; do not mix with biohazardous sharps. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Dispose of as solid hazardous waste. |
Experimental Protocols
3.1. Hypothetical Signaling Pathway of this compound
For the purposes of experimental design, we will hypothesize that this compound acts as an inhibitor of the "Kinase A" protein in a cellular signaling pathway.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
